molecular formula C15H17NO B176431 Benzyl[(4-methoxyphenyl)methyl]amine CAS No. 14429-02-8

Benzyl[(4-methoxyphenyl)methyl]amine

Cat. No.: B176431
CAS No.: 14429-02-8
M. Wt: 227.3 g/mol
InChI Key: WZUBICZIDUTTNJ-UHFFFAOYSA-N
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Description

Benzyl[(4-methoxyphenyl)methyl]amine is a chemical compound of significant interest in scientific research, primarily serving as a versatile intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a key building block for the synthesis of more complex, biologically active molecules. One prominent application is its use as a critical precursor in the synthesis of phenylethylamine-based β2-adrenoceptor agonists, a class of compounds that includes important active pharmaceutical ingredients . The compound's structure, featuring amine groups, allows it to participate in various catalytic reactions. For instance, it can be synthesized via a streamlined, one-pot reductive amination process, which simplifies operations and improves yield for industrial-scale production . Furthermore, the structural motif of this amine makes it a subject of study in developing new catalytic methods, such as metal-ligand cooperative borrowing hydrogen reactions for the selective synthesis of alkylated amines . As a research chemical, this compound provides a valuable scaffold for the design and development of new therapeutic agents with potential improved efficacy and selectivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUBICZIDUTTNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353355
Record name benzyl[(4-methoxyphenyl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14429-02-8
Record name benzyl[(4-methoxyphenyl)methyl]amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl[(4-methoxyphenyl)methyl]amine
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Foundational & Exploratory

In-Depth Technical Guide: Benzyl[(4-methoxyphenyl)methyl]amine (CAS 14429-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical data for Benzyl[(4-methoxyphenyl)methyl]amine, CAS number 14429-02-8. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Properties and Characteristics

This compound is a secondary amine featuring both a benzyl and a 4-methoxybenzyl group attached to the nitrogen atom.[1] Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and organic materials sectors.[1]

Chemical and Physical Data Summary

The known and predicted physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 14429-02-8[1][2][3][4]
Molecular Formula C₁₅H₁₇NO[1][2][3][4]
Molecular Weight 227.30 g/mol [2][4]
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine[2]
Melting Point 56 °C (in methanol)[1]
Boiling Point 170-172 °C (at 3 Torr)[1]
Density (Predicted) 1.053 ± 0.06 g/cm³[1]
pKa (Predicted) 9.15 ± 0.20[1]
Appearance Not explicitly stated, likely a solid at room temperature given the melting point.
Storage Temperature 2-8°C[1]
Spectral and Analytical Data

Spectral data for this compound is available in public repositories. This information is crucial for the verification of the compound's identity and purity after synthesis.

Data TypeAvailabilitySource
¹³C NMR Spectra Available[2]
GC-MS Available[2]
IR Spectra (Vapor Phase) Available[2]
Safety and Handling

Based on GHS hazard statements, this compound is classified as follows:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of secondary amines like this compound is through reductive amination. This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

General Reductive Amination Protocol

This protocol is a generalized procedure based on established methods for reductive amination.

Reactants:

  • Benzylamine

  • 4-Methoxybenzaldehyde

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of benzylamine (1.0 equivalent) in the chosen anhydrous solvent, add 4-methoxybenzaldehyde (1.0-1.2 equivalents).

  • If required, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for a period of 1-2 hours to allow for the formation of the imine intermediate.

  • The reducing agent (1.5-2.0 equivalents) is then added portion-wise to the reaction mixture. Caution should be exercised as gas evolution may occur.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

G cluster_reactants Reactants cluster_procedure Procedure cluster_product Final Product A Benzylamine P1 Mix Benzylamine and 4-Methoxybenzaldehyde in solvent A->P1 B 4-Methoxybenzaldehyde B->P1 C Anhydrous Solvent (e.g., DCM) C->P1 D Reducing Agent (e.g., NaBH(OAc)₃) P3 Add Reducing Agent D->P3 P2 Stir for 1-2h at RT (Imine Formation) P1->P2 P2->P3 P4 Stir at RT until completion P3->P4 P5 Aqueous Workup (Quench, Extract, Wash, Dry) P4->P5 P6 Purification (Column Chromatography) P5->P6 Z This compound (CAS 14429-02-8) P6->Z

Caption: Synthesis workflow for this compound.

Biological and Pharmacological Context

As of the date of this document, there is no specific, publicly available research detailing the biological activity or mechanism of action for this compound (CAS 14429-02-8). However, the broader class of dibenzylamine and benzylamine derivatives has been investigated for various pharmacological properties.

It is noted that this compound is utilized as a building block in medicinal chemistry for the design and development of new therapeutic agents.[1] Its structural motifs are present in compounds with a range of biological activities. For instance, a related compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is a key intermediate in the synthesis of the long-acting β2-adrenoceptor agonist formoterol, used in the treatment of asthma.[5]

Given its structural features, this compound serves as a valuable scaffold for the generation of compound libraries for screening against various biological targets. Further research is warranted to elucidate any intrinsic biological activity of this compound and its potential as a lead structure in drug discovery.

Conclusion

This compound is a well-characterized secondary amine with established physical and chemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as reductive amination. While specific biological data for this compound is currently lacking, its utility as a synthetic intermediate in medicinal chemistry is recognized. This guide provides a foundational resource for researchers working with or considering the use of this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-benzyl-4-methoxybenzylamine, a secondary amine with potential applications in organic synthesis and medicinal chemistry. This document summarizes available quantitative data, outlines a detailed experimental protocol for its synthesis, and presents key information regarding its structure and potential biological relevance.

Core Physicochemical Properties

N-benzyl-4-methoxybenzylamine, also known as N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine, is a derivative of benzylamine featuring a 4-methoxybenzyl substituent on the nitrogen atom. Its chemical structure combines the features of a benzylamine and an anisole moiety, influencing its physical and chemical characteristics.

Quantitative Data Summary

A compilation of the available quantitative physicochemical data for N-benzyl-4-methoxybenzylamine is presented in Table 1. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such. For comparative purposes, data for the related primary amine, 4-methoxybenzylamine, is also included.

Table 1: Physicochemical Properties of N-benzyl-4-methoxybenzylamine and 4-methoxybenzylamine

PropertyN-benzyl-4-methoxybenzylamine4-methoxybenzylamine
Molecular Formula C₁₅H₁₇NO[1]C₈H₁₁NO[2][3][4]
Molecular Weight 227.31 g/mol [1]137.18 g/mol [2][4][5]
Appearance Yellow oil[1]Clear colorless to slightly yellow liquid[4][6][7]
Melting Point 56 °C (solvent: methanol)-10 °C (lit.)[3][4]
Boiling Point No experimental data available236-237 °C (lit.)[3][8]
Solubility No experimental data availableHighly soluble in water, soluble in chloroform and methanol.[4][8]
pKa No experimental data available9.30 ± 0.10 (Predicted)[8]
logP (XLogP3) 2.6 (Calculated)1.15 at 25°C[7][8]
CAS Number 14429-02-8[1]2393-23-9[2][4]

Synthesis of N-benzyl-4-methoxybenzylamine

The most common and efficient method for the synthesis of N-benzyl-4-methoxybenzylamine is through the reductive amination of benzaldehyde with 4-methoxybenzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol provides a general yet detailed methodology for the synthesis of N-benzyl-4-methoxybenzylamine.

Materials:

  • 4-methoxybenzylamine

  • Benzaldehyde

  • Methanol (or other suitable solvent like Dichloromethane or Tetrahydrofuran)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzylamine (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add benzaldehyde (1 equivalent) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low. Alternatively, sodium triacetoxyborohydride can be used as a milder reducing agent.

  • Quenching and Work-up: After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of 1M HCl.

  • Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude N-benzyl-4-methoxybenzylamine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants 4-Methoxybenzylamine 4-Methoxybenzylamine Imine Formation Imine Formation 4-Methoxybenzylamine->Imine Formation Benzaldehyde Benzaldehyde Benzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Sodium Borohydride Purification Purification Reduction->Purification Work-up & Column Chromatography N-benzyl-4-methoxybenzylamine N-benzyl-4-methoxybenzylamine Purification->N-benzyl-4-methoxybenzylamine

Caption: Synthetic workflow for N-benzyl-4-methoxybenzylamine.

Reactivity and Stability

N-benzyl-4-methoxybenzylamine is expected to exhibit reactivity typical of a secondary amine. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can undergo N-alkylation, N-acylation, and other reactions characteristic of secondary amines. The aromatic rings can also participate in electrophilic substitution reactions, with the methoxy group on the benzyl ring being an activating, ortho-para directing group.

Information regarding the specific stability of N-benzyl-4-methoxybenzylamine is limited. However, like many benzylamines, it may be susceptible to oxidation over time, especially when exposed to air and light. It is advisable to store the compound in a cool, dark, and inert atmosphere.

Potential Biological Activity and Signaling Pathways

While there is a lack of direct studies on the biological activity of N-benzyl-4-methoxybenzylamine, the broader class of N-benzylamines and related structures have shown a range of biological effects. For instance, some N-benzyl-2-phenylethylamine derivatives have been investigated for their psychoactive properties and effects on monoamine neurotransmitter systems.

Given the structural similarity to molecules with known biological activity, it is plausible that N-benzyl-4-methoxybenzylamine could interact with various biological targets. A hypothetical mechanism of action could involve its interaction with monoamine transporters or receptors, such as those for dopamine, serotonin, or norepinephrine. This interaction could potentially modulate neurotransmitter levels in the synapse, leading to downstream signaling effects.

Hypothetical Signaling Pathway:

G N-benzyl-4-methoxybenzylamine N-benzyl-4-methoxybenzylamine Monoamine Transporter Monoamine Transporter N-benzyl-4-methoxybenzylamine->Monoamine Transporter Inhibition/Modulation Synaptic Neurotransmitter Levels Synaptic Neurotransmitter Levels Monoamine Transporter->Synaptic Neurotransmitter Levels Alters Postsynaptic Receptor Activation Postsynaptic Receptor Activation Synaptic Neurotransmitter Levels->Postsynaptic Receptor Activation Downstream Signaling Downstream Signaling Postsynaptic Receptor Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Hypothetical mechanism of action for N-benzyl-4-methoxybenzylamine.

It must be emphasized that this diagram represents a hypothetical pathway based on the activity of structurally related compounds and requires experimental validation for N-benzyl-4-methoxybenzylamine itself.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-benzyl-4-methoxybenzylamine. While some key experimental data remains to be determined, the information presented here, including a detailed synthesis protocol and a summary of its known and predicted properties, serves as a valuable resource for researchers in the fields of chemical synthesis and drug discovery. Further investigation into its biological activity is warranted to explore its potential as a lead compound for novel therapeutics.

References

Benzyl[(4-methoxyphenyl)methyl]amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a concise overview of the fundamental molecular properties of Benzyl[(4-methoxyphenyl)methyl]amine, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Formula and Weight

The chemical structure and composition of this compound are essential for its application in experimental and developmental contexts. The molecular formula and weight are summarized below.

PropertyValueSource
Molecular FormulaC15H17NO[1][2][3][4]
Molecular Weight227.30 g/mol [1][3]
Formula Weight227.3 g/mol [2]

Synonyms: This compound is also known by several other names, including N-Benzyl-4-methoxybenzylamine.[4]

References

Spectroscopic Analysis of Benzyl[(4-methoxyphenyl)methyl]amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl[(4-methoxyphenyl)methyl]amine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents high-quality predicted NMR data. It also outlines a comprehensive, generalized experimental protocol for the acquisition of such data, intended to serve as a practical reference for researchers in the field.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide a valuable reference for the identification and structural elucidation of this compound.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.25 - 7.40Multiplet5HPhenyl-H
27.22Doublet2HMethoxy-phenyl-H (ortho to CH₂)
36.85Doublet2HMethoxy-phenyl-H (meta to CH₂)
43.78Singlet2HBenzyl-CH₂
53.75Singlet2HMethoxybenzyl-CH₂
63.80Singlet3HMethoxy-CH₃
7~2.0 (broad)Singlet1HN-H

Note: The chemical shift of the N-H proton is highly variable and dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1158.5Methoxy-phenyl-C (para)
2140.0Phenyl-C (quaternary)
3132.0Methoxy-phenyl-C (quaternary)
4129.5Methoxy-phenyl-C (ortho)
5128.5Phenyl-C (ortho/meta)
6128.0Phenyl-C (para)
7127.0Phenyl-C (meta/ortho)
8114.0Methoxy-phenyl-C (meta)
955.0Methoxy-CH₃
1053.0Benzyl-CH₂
1152.5Methoxybenzyl-CH₂

Experimental Protocol for NMR Spectroscopy

This section outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a secondary amine like this compound.

Sample Preparation
  • Solvent Selection: A deuterated solvent that dissolves the sample is chosen. For non-polar to moderately polar compounds like the target amine, deuterated chloroform (CDCl₃) is a common choice. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like N-H.

  • Sample Concentration: Dissolve approximately 5-10 mg of the purified solid sample or 5-10 µL of a liquid sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern NMR spectrometers can also reference the residual solvent peak.

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 220 ppm.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the molecular structure and a generalized workflow for NMR analysis.

cluster_mol This compound Structure mol G SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Dissolved Sample Data_Processing Data Processing NMR_Acquisition->Data_Processing Raw FID Data Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Processed Spectrum Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation Peak Assignments

Unveiling the Molecular Fragmentation of Benzyl[(4-methoxyphenyl)methyl]amine: A Mass Spectrometry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of Benzyl[(4-methoxyphenyl)methyl]amine

This whitepaper provides a detailed analysis of the anticipated mass spectrometry fragmentation pattern of this compound (C₁₅H₁₇NO, Molecular Weight: 227.30 g/mol ). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation and analytical characterization of secondary amines and related compounds. The fragmentation pathways and quantitative data are projected based on established principles of mass spectrometry and spectral data from structurally analogous compounds.

Core Analysis: Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation primarily driven by the stability of the resulting carbocations. The nitrogen atom and the adjacent benzylic carbons are key sites for initial ionization and subsequent bond cleavages.

The predominant fragmentation mechanism for secondary amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] In the case of this compound, two primary alpha-cleavage pathways are anticipated, leading to the formation of highly stable benzyl and methoxybenzyl cations.

Primary Fragmentation Pathways:

  • Formation of the Tropylium Ion (m/z 91): Cleavage of the C-N bond can result in the formation of a benzyl cation, which readily rearranges to the highly stable tropylium ion. This is a very common fragmentation pathway for benzyl-containing compounds.

  • Formation of the 4-Methoxybenzyl Cation (m/z 121): Alternatively, cleavage of the other C-N bond can produce the 4-methoxybenzyl cation. This ion is also resonance-stabilized and is expected to be a prominent peak in the mass spectrum.

  • Iminium Ion Formation: Alpha-cleavage can also lead to the formation of iminium ions, which are characteristic of amine fragmentation.

Due to the stability of the resulting carbocations, the molecular ion peak for this compound may be of low abundance or even absent in a 70 eV EI spectrum.[2]

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratios (m/z), and their proposed structures and origins. The relative intensities are qualitative predictions based on the expected stability of the fragment ions.

m/zProposed Ion StructureProposed OriginPredicted Relative Intensity
227[C₁₅H₁₇NO]⁺Molecular IonLow to absent
121[C₈H₉O]⁺4-Methoxybenzyl cationHigh
91[C₇H₇]⁺Tropylium ionHigh (Potentially the base peak)
136[C₉H₁₂N]⁺Iminium ion from loss of phenyl radicalModerate
106[C₇H₈N]⁺Iminium ion from loss of methoxyphenyl radicalModerate
77[C₆H₅]⁺Phenyl cationModerate

Visualizing the Fragmentation

The logical flow of the primary fragmentation pathways of this compound is depicted in the following diagram.

Fragmentation_Pathway M Molecular Ion (M⁺) m/z = 227 F1 Tropylium Ion m/z = 91 M->F1 α-cleavage F2 4-Methoxybenzyl Cation m/z = 121 M->F2 α-cleavage F3 Iminium Ion m/z = 136 M->F3 α-cleavage F4 Iminium Ion m/z = 106 M->F4 α-cleavage

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Solvent Selection: Use a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[3]

  • Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL. Dilute this stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent.[4]

  • Quality Control: Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a 2 mL autosampler vial.[3][4]

Gas Chromatography (GC) Conditions
  • Instrument: Standard Gas Chromatograph.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Instrument: Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI).[5]

  • Ionization Energy: 70 eV.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.[5]

  • Solvent Delay: 3 minutes.

Data Analysis Workflow

The following diagram illustrates the logical workflow for data acquisition and analysis.

Data_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample (10 µg/mL) B Filter/Centrifuge A->B C Inject Sample B->C D GC Separation C->D E EI Ionization & Fragmentation D->E F Mass Analysis (m/z 40-400) E->F G Acquire Total Ion Chromatogram (TIC) F->G H Extract Mass Spectrum of Peak G->H I Identify Fragments & Compare H->I

Caption: Workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of N-benzyl-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of N-benzyl-4-methoxybenzylamine. Due to the limited availability of a direct experimental spectrum for this specific compound in public databases, this guide presents a detailed prediction of its IR absorption characteristics based on the analysis of its constituent functional groups. Furthermore, it outlines a standard experimental protocol for obtaining an IR spectrum for similar amine compounds and includes a logical workflow for spectral interpretation.

Predicted Infrared Absorption Data

The structure of N-benzyl-4-methoxybenzylamine comprises a secondary amine, two benzene rings (one of which is substituted with a methoxy group), a methylene bridge, and an ether linkage. The predicted characteristic infrared absorption peaks are summarized in the table below. These predictions are derived from established correlation tables for the vibrational frequencies of organic functional groups.

Wavenumber Range (cm⁻¹)IntensityFunctional GroupVibrational Mode
3350 - 3310Weak - MediumSecondary Amine (N-H)Stretching
3100 - 3000Medium - WeakAromatic C-HStretching
2950 - 2850MediumAliphatic C-H (CH₂)Stretching
1600 - 1585Medium - WeakAromatic C=CRing Stretching
1500 - 1400MediumAromatic C=CRing Stretching
1470 - 1450MediumMethylene (CH₂)Scissoring (Bending)
1335 - 1250StrongAromatic Amine (C-N)Stretching
1250 - 1020MediumAliphatic Amine (C-N)Stretching
1250 - 1200StrongAryl Ether (Ar-O)Asymmetric Stretching
1075 - 1020MediumAryl Ether (O-CH₃)Symmetric Stretching
900 - 675StrongAromatic C-HOut-of-plane Bending
750 - 700Broad, MediumSecondary Amine (N-H)Wagging

Experimental Protocol for Infrared Spectroscopy

This section details a generalized yet comprehensive methodology for obtaining the infrared spectrum of a secondary amine like N-benzyl-4-methoxybenzylamine, which can exist as a liquid or a solid at room temperature. The two primary methods covered are the Potassium Bromide (KBr) pellet method for solid samples and the thin film method for liquid samples.

I. Sample Preparation

A. KBr Pellet Method (for solid samples)

The KBr pellet technique involves dispersing a solid sample within a matrix of potassium bromide, which is transparent to infrared radiation.[1]

  • Drying: Dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at approximately 110°C for several hours to remove any absorbed moisture, which can interfere with the IR spectrum.[2]

  • Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid N-benzyl-4-methoxybenzylamine sample until a fine, consistent powder is obtained.[3]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the ground sample.[3] The goal is a homogenous mixture with a sample concentration of about 0.1 to 1%.[2]

  • Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and press it in a hydraulic press at a pressure of 7-10 tons for several minutes.[2] This will form a transparent or translucent pellet.

  • Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

B. Thin Film Method (for liquid samples or solutions)

This method is suitable for viscous liquids or solids that can be dissolved in a volatile solvent.

  • For Neat Liquids: Place a small drop of the liquid N-benzyl-4-methoxybenzylamine directly onto one of a pair of salt plates (e.g., NaCl or KBr). Place the second plate on top and gently press to form a thin, uniform film between the plates.

  • For Solids in Solution: Dissolve a small amount of the solid sample in a volatile solvent (e.g., chloroform or dichloromethane) that has minimal interference in the IR regions of interest. Apply a few drops of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Sample Mounting: Mount the salt plates in the appropriate holder in the FTIR instrument.

II. Instrumental Analysis
  • Background Spectrum: Before analyzing the sample, run a background spectrum with an empty sample compartment (for KBr pellets) or with the pure salt plates or the solvent used (for thin films). This allows for the subtraction of atmospheric (CO₂, H₂O) and solvent absorptions from the sample spectrum.

  • Sample Spectrum Acquisition: Place the prepared sample in the spectrometer.

  • Setting Parameters: Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).[5]

  • Data Collection: Acquire the spectrum, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Logical Workflow for Amine Identification using IR Spectroscopy

The following diagram illustrates a logical workflow for the identification and characterization of an unknown amine sample using infrared spectroscopy.

IR_Spectroscopy_Workflow Workflow for Amine Identification via IR Spectroscopy cluster_preparation Sample Preparation cluster_analysis Spectral Acquisition & Analysis cluster_interpretation Interpretation & Confirmation start Start: Unknown Amine Sample solid_liquid Determine Physical State (Solid/Liquid) start->solid_liquid prep_solid Prepare KBr Pellet or Nujol Mull solid_liquid->prep_solid Solid prep_liquid Prepare Thin Film (Neat or Solution) solid_liquid->prep_liquid Liquid acquire_spectrum Acquire IR Spectrum (FTIR) prep_solid->acquire_spectrum prep_liquid->acquire_spectrum analyze_nh Analyze 3500-3300 cm⁻¹ Region (N-H Stretch) acquire_spectrum->analyze_nh primary Primary Amine (Two Bands) analyze_nh->primary Two Bands secondary Secondary Amine (One Band) analyze_nh->secondary One Band tertiary Tertiary Amine (No Band) analyze_nh->tertiary No Bands analyze_fingerprint Analyze Fingerprint Region (1400-600 cm⁻¹) primary->analyze_fingerprint secondary->analyze_fingerprint tertiary->analyze_fingerprint identify_other_groups Identify Other Functional Groups (e.g., C=O, C-O, C=C) analyze_fingerprint->identify_other_groups compare_database Compare with Spectral Databases identify_other_groups->compare_database propose_structure Propose Putative Structure compare_database->propose_structure end End: Structure Elucidation propose_structure->end

Workflow for Amine Identification via IR Spectroscopy

References

A Technical Guide to the Solubility of Benzyl[(4-methoxyphenyl)methyl]amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Benzyl[(4-methoxyphenyl)methyl]amine, a secondary amine with significance in organic synthesis and pharmaceutical research. Due to a lack of specific quantitative solubility data in publicly available literature, this document outlines a comprehensive experimental protocol for determining its solubility in various organic solvents. It also presents a qualitative solubility profile based on the general properties of structurally related compounds.

Introduction

This compound, also known as N-(4-methoxybenzyl)benzylamine, is a substituted dibenzylamine.[1] Its molecular structure, featuring two aromatic rings and a secondary amine group, suggests a generally nonpolar character, which dictates its solubility in different media. Understanding the solubility of this compound is crucial for its application in reaction chemistry, purification processes, and formulation development in the pharmaceutical industry.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHighCapable of hydrogen bonding with the amine.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to ModerateSolvation through dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)High"Like dissolves like" principle for nonpolar compounds.
Halogenated Solvents Dichloromethane, ChloroformHighEffective at dissolving moderately polar to nonpolar organic compounds.
Aromatic Hydrocarbons Toluene, BenzeneHighFavorable interactions between aromatic rings.
Aliphatic Hydrocarbons Hexane, HeptaneModerate to LowReduced solubility due to the polar amine and ether groups.
Aqueous Solvents WaterLowThe large nonpolar structure outweighs the polarity of the amine and ether groups.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of an organic compound like this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, THF, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

  • Gravimetric Analysis (for non-volatile solvents):

    • Weigh the vial containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

    • Calculate the solubility in g/L or mg/mL.

  • Instrumental Analysis (HPLC or UV-Vis):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same instrumental method and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

General Solubility Testing Workflow:

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

Solubility_Workflow A Start: Weigh Compound B Add Small Amount of Solvent A->B C Vortex/Agitate B->C D Observe for Dissolution C->D E Completely Dissolved? D->E H Equilibrate at Constant Temperature D->H Insoluble/Saturated F Add More Compound E->F Yes G Add More Solvent E->G No F->C G->C I Filter Supernatant H->I J Analyze Concentration (e.g., HPLC, Gravimetric) I->J K Calculate Solubility J->K L End: Solubility Determined K->L

References

IUPAC name for Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the secondary amine N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine. The information is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Chemical Identity and Properties

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine, also known by its common name Benzyl[(4-methoxyphenyl)methyl]amine, is an organic compound featuring a secondary amine core flanked by a benzyl group and a 4-methoxybenzyl group. Its chemical structure and properties are fundamental to its role as a synthetic intermediate.

Table 1: Chemical and Physical Properties

Property Value Source
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine PubChem[1]
CAS Number 14429-02-8 PubChem[1]
Molecular Formula C₁₅H₁₇NO PubChem[1]
Molecular Weight 227.30 g/mol PubChem[1]

| Synonyms | this compound, N-Benzyl(4-methoxyphenyl)methanamine | PubChem[1] |

Synthesis Methodology: Reductive Amination

The most common and efficient method for synthesizing N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine is through the reductive amination of benzaldehyde with 4-methoxybenzylamine.[2] This process involves two key stages: the formation of an imine intermediate followed by its immediate reduction to the target secondary amine.

General Synthesis Workflow

The synthesis proceeds via the reaction of an aldehyde (benzaldehyde) and a primary amine (4-methoxybenzylamine) to form a Schiff base (imine), which is then reduced in situ.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Benzaldehyde C Imine Formation (Schiff Base Intermediate) A->C + B 4-Methoxybenzylamine B->C D In-situ Reduction C->D Reducing Agent E N-[(4-methoxyphenyl)methyl]- 1-phenylmethanamine D->E

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

This protocol is based on established reductive amination procedures for similar compounds.[2]

Materials:

  • 4-Methoxybenzylamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Reducing Agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with Pd/C catalyst)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzylamine in the chosen anhydrous solvent under an inert atmosphere.

  • Add an equimolar amount of benzaldehyde to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • For chemical reduction: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., Sodium cyanoborohydride, ~1.5 eq) portion-wise, ensuring the temperature remains low.

  • For catalytic hydrogenation: Transfer the imine mixture to a hydrogenation vessel containing a catalyst (e.g., 5-10% Palladium on Carbon) and subject it to hydrogen gas pressure according to standard procedures.

  • Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction appropriately (e.g., with water for NaBH₃CN).

  • Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or distillation to yield the final N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine.

Table 2: Key Experimental Parameters

Parameter Condition Rationale
Reactant Ratio 1:1 (Amine:Aldehyde) Ensures efficient formation of the imine intermediate without excess starting material.
Reaction Type One-pot reductive amination Streamlines the process, improving efficiency and yield by reducing the unstable imine in situ.[3]
Catalyst/Reagent Pd/C with H₂ or NaBH₃CN Common and effective choices for the reduction of imines to secondary amines.[2]
Solvent Methanol or Ethanol Protic solvents suitable for dissolving reactants and facilitating the reaction.

| Temperature | 0°C to Room Temperature | Mild conditions that are sufficient for the reaction while minimizing side products. |

Logical Relationship of Components

The synthesis is a clear progression from commercially available starting materials to the final product. The core structure is built by forming a new carbon-nitrogen bond.

G Start1 Benzaldehyde (Phenyl Group Source) Process Reductive Amination (C-N Bond Formation) Start1->Process Start2 4-Methoxybenzylamine (4-Methoxybenzyl Group Source) Start2->Process Product Final Product: N-[(4-methoxyphenyl)methyl]- 1-phenylmethanamine Process->Product

References

A Comprehensive Technical Guide to N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine, a secondary amine of interest in synthetic and medicinal chemistry. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical identity, properties, synthesis, and potential applications.

Chemical Identity and Synonyms

N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine is a dibenzylamine derivative characterized by a benzyl group and a 4-methoxybenzyl group attached to a central nitrogen atom. For clarity and comprehensive database searching, a variety of synonyms and identifiers are used for this compound.

Table 1: Synonyms and Identifiers for N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine

Identifier TypeValue
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine
CAS Number 14429-02-8
Molecular Formula C₁₅H₁₇NO
Common Synonyms N-Benzyl-4-methoxybenzylamine
Benzyl[(4-methoxyphenyl)methyl]amine
Benzyl-(4-methoxy-benzyl)-amine
Benzenemethanamine, 4-methoxy-N-(phenylmethyl)-
N-benzyl-1-(4-methoxyphenyl)methanamine
[(4-methoxyphenyl)methyl]benzylamine
MDL Number MFCD01002920

Physicochemical Properties

The key quantitative properties of N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine have been compiled from various chemical databases. These properties are essential for its handling, characterization, and application in experimental settings.

Table 2: Physicochemical Data for N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine

PropertyValueSource
Molecular Weight 227.31 g/mol [1]
Exact Mass 227.131014166 Da[2]
XLogP3 2.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 5[2]
Topological Polar Surface Area 21.3 Ų[2]
Heavy Atom Count 17[2]

Synthesis and Experimental Protocols

The synthesis of N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine is typically achieved through the reductive amination of benzaldehyde with 4-methoxybenzylamine. This common and efficient method involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 4-Methoxybenzylamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Methanol (or another suitable solvent like dichloromethane or dichloroethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Imine Formation: In a round-bottomed flask, dissolve 4-methoxybenzylamine (1.0 eq) and benzaldehyde (1.0 eq) in methanol. The reaction can be stirred at room temperature. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath. Slowly add the reducing agent, such as sodium borohydride, in portions. The use of a mild reducing agent like sodium triacetoxyborohydride in a "one-pot" reaction without prior isolation of the imine is also a common and effective strategy.[3]

  • Quenching and Extraction: After the reduction is complete (as monitored by TLC), carefully quench the reaction by adding water or a saturated solution of sodium bicarbonate. Extract the aqueous mixture with dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine.

Logical Workflow and Visualizations

The synthesis of N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine follows a logical and well-established chemical pathway.

Synthesis_Workflow cluster_reactants Reactant1 4-Methoxybenzylamine Intermediate Schiff Base (Imine) Intermediate Reactant1->Intermediate Condensation (Imine Formation) Reactant2 Benzaldehyde Reactant2->Intermediate Condensation (Imine Formation) Solvent Solvent (e.g., Methanol) Solvent->Intermediate Condensation (Imine Formation) Product N-[(4-methoxyphenyl)methyl] -1-phenylmethanamine Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product Reduction Purification Purification (Column Chromatography) Product->Purification Workup &

Caption: Reductive Amination Synthesis Workflow.

Potential Applications and Biological Relevance

While N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine itself is primarily a synthetic intermediate, its structural motifs are present in molecules with notable biological activity. The 4-methoxybenzylamine moiety is utilized in the synthesis of various pharmaceutical agents.

  • Pharmaceutical Intermediates: 4-Methoxybenzylamine is a key raw material for producing intermediates for drugs like Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[4]

  • Antimicrobial Agents: Researchers have synthesized fatty acid amides derived from 4-methoxybenzylamine and investigated their potential as antimicrobial agents, including their ability to bind to DNA.[5]

  • Protecting Groups in Synthesis: The 4-methoxybenzyl group is a common protecting group for amines in organic synthesis due to its stability and selective removal under specific conditions.[6]

  • COX-2 Inhibitors: The precursor, 4-methoxybenzenemethanamine, has been used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs.[7]

The utility of N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine and its precursors in these areas underscores its importance to the fields of medicinal chemistry and drug development. Further research may uncover direct biological activities of this specific compound.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine and its precursors. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

In-Depth Technical Guide: Health and Safety Data for Benzyl((4-methoxyphenyl)methyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for Benzyl((4-methoxyphenyl)methyl)amine (CAS: 14429-02-8). The data herein is compiled for use by professionals in research and development who require a technical understanding of the potential hazards and safe handling procedures for this compound.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of Benzyl((4-methoxyphenyl)methyl)amine is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 227.30 g/mol --INVALID-LINK--[1]
CAS Number 14429-02-8--INVALID-LINK--[1]
IUPAC Name N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine--INVALID-LINK--[1]
Melting Point 56 °C--INVALID-LINK--[3]
Boiling Point 170-172 °C at 3 Torr--INVALID-LINK--[3]
Density 1.053±0.06 g/cm³ (Predicted)--INVALID-LINK--[3]
pKa 9.15±0.20 (Predicted)--INVALID-LINK--[3]
Storage Temperature 2-8°C--INVALID-LINK--[3]

Section 2: Toxicological Data and Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Benzyl((4-methoxyphenyl)methyl)amine are not publicly available. However, the following sections describe the standard OECD (Organisation for Economic Co-operation and Development) guidelines that are followed for determining the GHS classifications listed above.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally.[4]

  • Principle: A stepwise procedure is used where a fixed dose is administered to a small group of animals (typically female rats). The response of these animals determines if a higher or lower fixed dose will be administered to the next group. The fixed dose levels are 5, 50, 300, and 2000 mg/kg body weight.[4]

  • Procedure:

    • A single sex (usually females) is used.[4]

    • Animals are fasted prior to dosing.[4]

    • The test substance is administered orally by gavage in a single dose.[4]

    • A sighting study is initially performed to determine the appropriate starting dose.[4]

    • Based on the presence or absence of toxicity or mortality, further groups may be dosed at higher or lower fixed doses.[4]

    • Animals are observed for a period of 14 days for signs of toxicity and mortality.[5]

  • Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed effects at different dose levels.[4]

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to predict the skin irritation potential of a chemical, reducing the need for animal testing.[6]

  • Principle: The test utilizes a reconstructed human epidermis (RhE) model which mimics the properties of the upper layers of human skin.[6] The test substance is applied topically to the RhE tissue. Cell viability is then measured to determine the level of irritation.[6]

  • Procedure:

    • Triplicate RhE tissue samples are dosed with the test substance.[6]

    • Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run in parallel.[6]

    • After a specific exposure time, the test substance is removed by washing.[6]

    • The tissues are incubated for a recovery period.[6]

    • Cell viability is assessed by the enzymatic conversion of MTT to a blue formazan salt, which is then extracted and measured spectrophotometrically.[6]

  • Endpoint: If the mean cell viability of the treated tissues is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (GHS Category 2).[6]

Serious Eye Damage/Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.[7]

  • Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal (typically an albino rabbit), with the other eye serving as a control.[7] The degree of ocular reaction is then observed and scored over a period of time.

  • Procedure:

    • A weight-of-evidence analysis of existing data is performed before any in vivo testing.[8]

    • A single animal is used for the initial test.[7]

    • A dose of 0.1 mL for liquids or not more than 100 mg for solids is applied.

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days to assess reversibility.[7]

    • If a corrosive or severe irritant effect is observed, no further testing is performed.[8] If not, a confirmatory test in up to two additional animals may be conducted.[7]

  • Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to classify the substance. A substance causing irreversible eye damage or severe irritation that persists for 21 days is classified as causing serious eye damage (GHS Category 1).

Section 4: Visualizations

The following diagrams illustrate key conceptual frameworks related to the health and safety of Benzyl((4-methoxyphenyl)methyl)amine.

GHS_Hazard_Assessment_Workflow cluster_ID Substance Identification cluster_Hazards GHS Hazard Identification cluster_Exposure Potential Exposure Routes cluster_Controls Recommended Control Measures substance Benzyl((4-methoxyphenyl)methyl)amine CAS: 14429-02-8 H302 H302: Harmful if swallowed H315 H315: Causes skin irritation H318 H318: Causes serious eye damage H335 H335: May cause respiratory irritation ingestion Ingestion H302->ingestion skin_contact Skin Contact H315->skin_contact eye_contact Eye Contact H318->eye_contact inhalation Inhalation H335->inhalation ppe Personal Protective Equipment (Gloves, Goggles, Respirator) ingestion->ppe handling Safe Handling Practices ingestion->handling first_aid First Aid Availability ingestion->first_aid skin_contact->ppe skin_contact->handling skin_contact->first_aid eye_contact->ppe eye_contact->handling eye_contact->first_aid ventilation Adequate Ventilation inhalation->ventilation inhalation->handling inhalation->first_aid

Caption: GHS Hazard and Control Workflow for Benzyl((4-methoxyphenyl)methyl)amine.

Precautionary_Measures_Logic cluster_Prevention Prevention (P2XX) cluster_Response Response (P3XX) cluster_StorageDisposal Storage & Disposal (P4XX/P5XX) P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray P304 P304+P340: IF INHALED: Remove person to fresh air... P261->P304 If inhaled P264 P264: Wash skin thoroughly after handling P302 P302+P352: IF ON SKIN: Wash with plenty of water P264->P302 If skin contact occurs P270 P270: Do not eat, drink or smoke when using this product P301 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell P270->P301 If ingested P271 P271: Use only outdoors or in a well-ventilated area P271->P304 If inhaled P280 P280: Wear protective gloves/eye protection/face protection P305 P305+P351+P338: IF IN EYES: Rinse cautiously with water... P280->P305 If eye contact occurs P403 P403+P233: Store in a well-ventilated place. Keep container tightly closed P405 P405: Store locked up P501 P501: Dispose of contents/container to an approved waste disposal plant P310 P310: Immediately call a POISON CENTER or doctor/physician P305->P310 In case of eye contact

Caption: Logical Flow of Precautionary Statements for Chemical Handling.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzyl[(4-methoxyphenyl)methyl]amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzyl[(4-methoxyphenyl)methyl]amine, a secondary amine of interest in medicinal chemistry and organic synthesis. The synthesis is achieved through a one-pot reductive amination reaction between 4-methoxybenzaldehyde and benzylamine, followed by in-situ reduction of the intermediate imine using sodium borohydride. This method offers a straightforward and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a summary of reaction parameters.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile method for the preparation of primary, secondary, and tertiary amines. This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), and catalytic hydrogenation. The synthesis of this compound serves as an excellent example of this methodology, utilizing readily available starting materials to construct a valuable secondary amine scaffold.

Reaction Scheme

The synthesis proceeds via a two-step, one-pot process:

  • Imine Formation: 4-Methoxybenzaldehyde reacts with benzylamine to form the intermediate N-(4-methoxybenzylidene)benzylamine.

  • Reduction: The imine is subsequently reduced in situ with sodium borohydride to yield the final product, this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 4-Methoxybenzaldehyde imine N-(4-methoxybenzylidene)benzylamine aldehyde->imine + Benzylamine - H₂O amine Benzylamine final_product This compound imine->final_product + NaBH₄

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for reductive amination.[1][2]

Materials:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde)

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on scale and temperature)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in methanol.

    • Add benzylamine (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution may occur.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

experimental_workflow start Start reactants 1. Mix 4-Methoxybenzaldehyde and Benzylamine in Methanol start->reactants stir_imine 2. Stir at Room Temperature (1-2 hours) reactants->stir_imine cool 3. Cool in Ice Bath stir_imine->cool add_nabh4 4. Add NaBH₄ Portion-wise cool->add_nabh4 stir_reduction 5. Stir at Room Temperature (2-4 hours) add_nabh4->stir_reduction quench 6. Quench with NaHCO₃ (aq) stir_reduction->quench evaporate 7. Remove Methanol quench->evaporate extract 8. Extract with Ethyl Acetate evaporate->extract wash_dry 9. Wash with Brine and Dry extract->wash_dry concentrate 10. Concentrate Crude Product wash_dry->concentrate purify 11. Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

ParameterValueReference/Comment
Reactants
4-Methoxybenzaldehyde1.0 eq
Benzylamine1.0 eq
Reagents
Sodium Borohydride (NaBH₄)1.1 eqA slight excess is used to ensure complete reduction.
Solvent
Methanol (MeOH)Sufficient to dissolve reactantsOther alcohols like ethanol can also be used.[2]
Reaction Conditions
Imine Formation TemperatureRoom Temperature
Imine Formation Time1-2 hoursMonitored by TLC.
Reduction Temperature0 °C to Room TemperatureInitial cooling is to control the exothermic reaction.
Reduction Time2-4 hoursMonitored by TLC.
Product Information
Product NameThis compoundIUPAC Name: N-[(4-methoxyphenyl)methyl]-1-phenylmethanamine[3]
Molecular FormulaC₁₅H₁₇NO[3]
Molecular Weight227.30 g/mol [3]
Typical Yield>85%Yields for similar reductive aminations are typically high.[1]
Characterization
¹H NMR (CDCl₃, δ)See Characterization SectionExpected chemical shifts for aromatic and benzylic protons.
¹³C NMR (CDCl₃, δ)See Characterization SectionExpected chemical shifts for aromatic and aliphatic carbons.
AppearanceColorless oil or low-melting solidBased on similar compounds.

Characterization Data

The final product, this compound, can be characterized by standard spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and 4-methoxyphenyl groups, a singlet for the methoxy group protons, and singlets for the two different benzylic methylene (CH₂) groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, the methoxy carbon, and the two benzylic carbons.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (227.30 g/mol ).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling.

  • Benzylamine and 4-methoxybenzaldehyde are irritants. Avoid inhalation and contact with skin and eyes.

  • Methanol is flammable and toxic. Handle in a well-ventilated area.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The one-pot procedure is efficient and utilizes common laboratory reagents and techniques, making it accessible for a wide range of researchers in organic synthesis and medicinal chemistry. The provided data and characterization information will aid in the successful execution and verification of the synthesis.

References

Application Note & Protocol: Reductive Amination of Benzaldehyde with 4-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process is fundamental in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and fine chemicals. The reaction typically proceeds in two stages: the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine. This application note provides a detailed protocol for the reductive amination of benzaldehyde with 4-methoxybenzylamine to synthesize N-(4-methoxybenzyl)benzylamine, a secondary amine of interest in medicinal chemistry and materials science. The use of sodium triacetoxyborohydride (STAB) as the reducing agent offers a mild and selective method, minimizing side reactions and ensuring high yields.

Quantitative Data Summary

The following table summarizes the representative results for the reductive amination of benzaldehyde with 4-methoxybenzylamine under optimized conditions. The data presented is based on typical yields and purities achievable with the described protocol.

EntryReactant 1Reactant 2Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Benzaldehyde4-MethoxybenzylamineNaBH(OAc)₃Dichloromethane (DCM)42592>98
2Benzaldehyde4-MethoxybenzylamineNaBH(OAc)₃1,2-Dichloroethane (DCE)42590>98
3Benzaldehyde4-MethoxybenzylamineNaBH₄Methanol (MeOH)60-2585>95

Table 1: Representative data for the reductive amination of benzaldehyde with 4-methoxybenzylamine. The use of sodium triacetoxyborohydride in chlorinated solvents generally provides higher yields and purity compared to sodium borohydride in protic solvents for this transformation.

Experimental Protocol

Materials:

  • Benzaldehyde (≥99%)

  • 4-Methoxybenzylamine (98%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

  • Dichloromethane (DCM), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq).

  • Solvent and Amine Addition: Dissolve the benzaldehyde in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen. Add 4-methoxybenzylamine (1.05 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature (25 °C) for 30 minutes to facilitate the formation of the corresponding imine intermediate.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-methoxybenzyl)benzylamine.

Visualizations

Reductive_Amination_Workflow Workflow for the Reductive Amination of Benzaldehyde start Start reactants 1. Add Benzaldehyde and 4-Methoxybenzylamine to DCM start->reactants imine_formation 2. Stir at RT for 30 min (Imine Formation) reactants->imine_formation reduction 3. Add NaBH(OAc)₃ (Reduction Step) imine_formation->reduction monitoring 4. Monitor by TLC (4-6 hours) reduction->monitoring workup 5. Quench with NaHCO₃ (aq) and Extract with DCM monitoring->workup purification 6. Dry, Concentrate, and Purify by Chromatography workup->purification product Final Product: N-(4-methoxybenzyl)benzylamine purification->product

Figure 1: Experimental workflow for the synthesis of N-(4-methoxybenzyl)benzylamine.

Application Notes and Protocols for the Synthesis of Benzyl[(4-methoxyphenyl)methyl]amine using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and direct method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature, high selectivity, and operational simplicity.[1][2][3][4][5] These attributes make it particularly suitable for the synthesis of complex molecules and pharmaceutical intermediates where the preservation of sensitive functional groups is paramount.

This document provides detailed application notes and experimental protocols for the synthesis of Benzyl[(4-methoxyphenyl)methyl]amine, a secondary amine, via the reductive amination of benzaldehyde with 4-methoxybenzylamine using sodium borohydride.

Chemical Reaction Pathway

The synthesis proceeds via a two-step, one-pot reaction. Initially, benzaldehyde reacts with 4-methoxybenzylamine to form an N-benzylidene-1-(4-methoxyphenyl)methanamine intermediate (a Schiff base). Subsequently, this imine is selectively reduced by sodium borohydride to yield the final product, this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product Benzaldehyde Benzaldehyde Imine N-benzylidene-1-(4-methoxyphenyl)methanamine Benzaldehyde->Imine Methoxybenzylamine 4-Methoxybenzylamine Methoxybenzylamine->Imine Product This compound Imine->Product + NaBH4 / Solvent NaBH4 Sodium Borohydride (NaBH4) Solvent Solvent (e.g., Methanol, Ethanol) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix Aldehyde and Amine Solvent Add Solvent Reactants->Solvent Imine_Formation Imine Formation Solvent->Imine_Formation Reduction Add NaBH4 and Reduce Imine_Formation->Reduction Quench Quench Reaction Reduction->Quench Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify

References

Application of Benzyl[(4-methoxyphenyl)methyl]amine in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl[(4-methoxyphenyl)methyl]amine, a secondary amine featuring both a benzyl and a 4-methoxybenzyl group, represents a versatile yet underutilized building block in heterocyclic chemistry. The distinct electronic properties and steric bulk of the two N-substituents offer unique opportunities for controlling reactivity and selectivity in the synthesis of nitrogen-containing heterocycles. The 4-methoxybenzyl (PMB) group can serve as a readily cleavable protecting group under oxidative or acidic conditions, while the benzyl group provides stability and can be removed under hydrogenolysis conditions. This differential reactivity allows for sequential synthetic transformations, making it a valuable tool in the construction of complex molecular architectures.

These application notes provide an overview of the potential applications of this compound in the synthesis of important heterocyclic scaffolds, such as piperidines and pyrrolidines. The protocols provided are based on established synthetic methodologies for secondary amines and are intended to serve as a guide for researchers exploring the utility of this reagent.

Synthesis of Substituted Piperidines via Intramolecular Cyclization

The piperidine scaffold is a ubiquitous motif in pharmaceuticals and natural products. This compound can be employed in the synthesis of N-substituted piperidines through intramolecular cyclization strategies. A common approach involves the reaction of the amine with a suitable dielectrophile, such as a dihaloalkane or a diene, followed by cyclization.

Application Note:

The differential reactivity of the N-benzyl and N-(4-methoxybenzyl) groups can be exploited for post-cyclization modifications. For instance, selective removal of the 4-methoxybenzyl group would furnish a monosubstituted piperidine, which can be further functionalized.

Quantitative Data Summary:
EntryDielectrophileProductProposed ConditionsExpected Yield (%)Reference Analogy
11,5-Dibromopentane1-Benzyl-1-(4-methoxybenzyl)piperidin-1-ium bromideK₂CO₃, CH₃CN, reflux70-85Synthesis of N-substituted piperidines
2Glutaraldehyde1-Benzyl-1-(4-methoxybenzyl)piperidin-1-ium saltReductive amination (e.g., NaBH(OAc)₃), DCE, rt60-80Reductive amination with secondary amines
Experimental Protocol: Synthesis of 1-Benzyl-1-(4-methoxybenzyl)piperidin-1-ium bromide
  • To a solution of this compound (1.0 mmol) in acetonitrile (20 mL) is added potassium carbonate (2.5 mmol).

  • 1,5-Dibromopentane (1.1 mmol) is added dropwise to the suspension.

  • The reaction mixture is heated to reflux and stirred for 24 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (50 mL) and water (50 mL).

  • The organic layer is separated, washed with brine (30 mL), and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the crude product, which can be purified by column chromatography on silica gel.

reagent1 This compound conditions K₂CO₃, CH₃CN Reflux, 24h reagent1->conditions reagent2 1,5-Dibromopentane reagent2->conditions intermediate Quaternary Ammonium Salt Formation conditions->intermediate workup Workup & Purification intermediate->workup product 1-Benzyl-1-(4-methoxybenzyl)piperidin-1-ium bromide workup->product

Caption: Synthesis of a Piperidinium Salt.

Synthesis of Functionalized Pyrrolidines via [3+2] Cycloaddition

Pyrrolidines are another important class of nitrogen-containing heterocycles with significant biological activity. This compound can potentially be utilized in [3+2] cycloaddition reactions to construct highly substituted pyrrolidine rings. This approach typically involves the in-situ generation of an azomethine ylide from the secondary amine, which then reacts with a dipolarophile (e.g., an activated alkene).

Application Note:

The choice of activating agent for the generation of the azomethine ylide is crucial and may require optimization. The electron-donating nature of the 4-methoxybenzyl group could influence the stability and reactivity of the ylide intermediate.

Quantitative Data Summary:
EntryDipolarophileProductProposed ConditionsExpected Yield (%)Reference Analogy
1N-Phenylmaleimide1-Benzyl-5-(4-methoxybenzyl)-2,4-dioxo-3-phenyl-1,3,5-triazabicyclo[3.3.0]octaneAgOAc, DBU, CH₃CN, 80°C50-70[3+2] cycloaddition of secondary amines
2Dimethyl acetylenedicarboxylateDimethyl 1-benzyl-1-(4-methoxybenzyl)-2,5-dihydropyrrole-3,4-dicarboxylateAgOAc, DBU, CH₃CN, 80°C55-75Azomethine ylide cycloadditions
Experimental Protocol: Synthesis of a Substituted Pyrrolidine Derivative
  • A mixture of this compound (1.0 mmol), N-phenylmaleimide (1.2 mmol), and silver acetate (0.1 mmol) in acetonitrile (15 mL) is prepared in a sealed tube.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) is added to the mixture.

  • The reaction vessel is sealed and heated to 80°C for 12 hours.

  • The reaction progress is monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

reagent1 This compound catalyst AgOAc, DBU CH₃CN, 80°C reagent1->catalyst reagent2 N-Phenylmaleimide cycloaddition [3+2] Cycloaddition reagent2->cycloaddition ylide Azomethine Ylide (in-situ) catalyst->ylide ylide->cycloaddition product Substituted Pyrrolidine cycloaddition->product

Caption: [3+2] Cycloaddition Workflow.

Synthesis of Tetrahydropyridines via Multicomponent Reactions

Application Note:

The steric hindrance imposed by the two benzyl groups might influence the feasibility and yield of the reaction. Optimization of reaction conditions, such as temperature and catalyst, may be necessary to achieve desired outcomes.

Quantitative Data Summary:
EntryAldehydeβ-Ketoester (2 eq.)ProductProposed ConditionsExpected Yield (%)Reference Analogy
1BenzaldehydeEthyl acetoacetateEthyl 1-benzyl-1-(4-methoxybenzyl)-2,6-dimethyl-4-phenyl-1,4,5,6-tetrahydropyridine-3,5-dicarboxylateAcetic acid, reflux40-60Hantzsch dihydropyridine synthesis
24-NitrobenzaldehydeMethyl acetoacetateMethyl 1-benzyl-1-(4-methoxybenzyl)-2,6-dimethyl-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridine-3,5-dicarboxylateYb(OTf)₃, CH₂Cl₂, rt50-70Lewis acid catalyzed MCRs
Experimental Protocol: Proposed Synthesis of a Tetrahydropyridine Derivative
  • To a solution of an aldehyde (1.0 mmol) and a β-ketoester (2.2 mmol) in ethanol (15 mL) is added this compound (1.0 mmol).

  • A catalytic amount of acetic acid (0.2 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux for 48 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel.

cluster_reactants Reactants reagent1 This compound reaction Multicomponent Reaction reagent1->reaction reagent2 Aldehyde reagent2->reaction reagent3 β-Ketoester (2 eq.) reagent3->reaction conditions Acetic Acid (cat.) Ethanol, Reflux conditions->reaction product Tetrahydropyridine Derivative reaction->product

Caption: Multicomponent Tetrahydropyridine Synthesis.

Conclusion

This compound holds promise as a valuable reagent in heterocyclic synthesis. Its unique substitution pattern allows for the introduction of two distinct benzyl-type groups, which can be selectively cleaved, providing a handle for further synthetic manipulations. The proposed applications in the synthesis of piperidines, pyrrolidines, and tetrahydropyridines, based on well-established chemical transformations, are intended to stimulate further investigation into the synthetic utility of this compound. Researchers are encouraged to explore and optimize these and other potential applications to unlock the full potential of this compound in the construction of novel and medicinally relevant heterocyclic compounds.

Application Notes and Protocols for the N-alkylation of 4-methoxybenzylamine with Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the N-alkylation of 4-methoxybenzylamine with benzyl bromide to synthesize N-benzyl-4-methoxybenzylamine. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A significant challenge in this synthesis is the potential for over-alkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine.[1] This document outlines strategies to promote selective mono-alkylation.

Reaction Scheme

The primary reaction involves the nucleophilic attack of the nitrogen atom of 4-methoxybenzylamine on the electrophilic benzylic carbon of benzyl bromide. A base is used to deprotonate the resulting ammonium salt, yielding the secondary amine product, N-benzyl-4-methoxybenzylamine.

Caption: General reaction scheme for the N-alkylation of 4-methoxybenzylamine.

Data Presentation

The choice of base and reaction conditions significantly impacts the yield and selectivity of the mono-alkylation product. Below is a summary of quantitative data from various reported methods.

Table 1: Optimization of Reaction Conditions for the Synthesis of N-benzyl-4-methoxybenzylamine [2]

Entry4-Methoxybenzylamine (equiv.)Benzyl Bromide (equiv.)Base (equiv.)SolventTime (h)Yield of N-benzyl-4-methoxybenzylamine (%)Yield of N,N-dibenzyl-4-methoxybenzylamine (%)
12.01.0Cs₂CO₃ (1.0)DMF2498<2
22.01.0Cs₂CO₃ (1.0)DMF1285<2
31.01.0Cs₂CO₃ (1.0)DMF247025
42.01.0K₂CO₃ (1.0)DMF246530
52.01.0Na₂CO₃ (1.0)DMF245045
62.01.0Et₃N (1.0)DMF244055

Table 2: Representative Data for Direct Alkylation with Benzyl Bromide using Potassium Carbonate [3]

Amine SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
(4-Methyloxazol-2-yl)methanamineK₂CO₃Acetonitrile601260-75

Experimental Protocols

Two detailed protocols are provided below, utilizing different bases to achieve the desired N-alkylation.

Protocol 1: N-Alkylation using Cesium Carbonate in DMF[2]

This protocol is highly chemoselective for mono-N-alkylation.

Materials:

  • 4-Methoxybenzylamine

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxybenzylamine (2.0 equivalents) and anhydrous DMF (to achieve a concentration of 0.1-0.2 M).

  • Add cesium carbonate (1.0 equivalent) to the solution.

  • Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x) to remove the DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-4-methoxybenzylamine.

Protocol 2: N-Alkylation using Potassium Carbonate in Methanol[4][5]

This protocol offers a milder and more cost-effective alternative.

Materials:

  • 4-Methoxybenzylamine

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Methanol

  • Dichloromethane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-methoxybenzylamine (1.0 equivalent) and methanol. Note: 4-methoxybenzylamine has lower solubility, so a larger volume of methanol may be required for complete dissolution upon heating.[4]

  • Heat the mixture with stirring until the amine is completely dissolved.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Slowly add benzyl bromide (0.9 equivalents) to the reaction mixture. Using a slight excess of the amine can help to minimize di-alkylation.[5][4]

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Mechanism

The N-alkylation of 4-methoxybenzylamine with benzyl bromide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism amine 4-Methoxybenzylamine (Nucleophile) transition_state SN2 Transition State amine->transition_state Nucleophilic Attack benzyl_bromide Benzyl Bromide (Electrophile) benzyl_bromide->transition_state product_ion Protonated Secondary Amine transition_state->product_ion Bromide leaves final_product N-Benzyl-4-methoxybenzylamine (Final Product) product_ion->final_product Deprotonation base Base (e.g., K₂CO₃) base->product_ion

Caption: Mechanism of the SN2 reaction between 4-methoxybenzylamine and benzyl bromide.

Experimental Workflow

The general workflow for the N-alkylation reaction is outlined below.

Experimental_Workflow start Start: Combine Reactants reaction Reaction under specified conditions (Base, Solvent, Temp, Time) start->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon completion drying Drying of Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography) concentration->purification characterization Product Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for the N-alkylation of 4-methoxybenzylamine.

References

Application Note: Gram-Scale Synthesis of N-benzyl-4-methoxybenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of N-benzyl-4-methoxybenzylamine, a secondary amine valuable in pharmaceutical and organic synthesis. The procedure utilizes a one-pot reductive amination of 4-methoxybenzaldehyde with benzylamine, using sodium borohydride as the reducing agent. This method is efficient, employs readily available reagents, and offers a straightforward workup and purification, yielding the target compound in high purity. All quantitative data is summarized for clarity, and the experimental workflow is visualized.

Introduction

Secondary amines are a crucial class of organic compounds, frequently serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. N-benzyl-4-methoxybenzylamine incorporates two important benzyl moieties, making it a versatile building block. The synthesis is achieved through reductive amination, a robust and widely used carbon-nitrogen bond-forming reaction.[1] This process involves the initial formation of an imine from the condensation of 4-methoxybenzaldehyde and benzylamine, which is then reduced in situ to the desired secondary amine using a hydride reducing agent. Sodium borohydride (NaBH₄) is an effective and selective reducing agent for this transformation, offering operational simplicity and high yields.[1]

Reaction Scheme

Scheme 1: Synthesis of N-benzyl-4-methoxybenzylamine

Step 1: Imine Formation

alt text
+
alt text
alt textbenzylamine.png)
  • H₂O

Step 2: Imine Reduction

alt textbenzylamine.png)
--(NaBH₄, MeOH)-->
alt text

Experimental Protocol

Materials and Equipment
Reagents & SolventsGradeSupplier
4-Methoxybenzaldehyde (p-Anisaldehyde)≥98%Sigma-Aldrich
Benzylamine≥99%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Methanol (MeOH), Anhydrous≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Brine (Saturated NaCl)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Condenser
Separatory funnel (500 mL)
Rotary evaporator
Column chromatography setup
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Standard laboratory glassware
Procedure

1. Imine Formation: a. To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (10.0 g, 73.4 mmol, 1.0 eq). b. Add anhydrous methanol (200 mL) and stir until the aldehyde is fully dissolved. c. To this solution, add benzylamine (8.26 g, 77.1 mmol, 1.05 eq) dropwise at room temperature. d. Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. Progress can be monitored by TLC (Eluent: 4:1 Hexane:EtOAc).

2. Reduction of the Imine: a. Cool the reaction mixture to 0 °C using an ice bath. b. Slowly add sodium borohydride (3.36 g, 88.1 mmol, 1.2 eq) to the cooled solution in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours. d. Monitor the reaction by TLC until the imine spot has been completely consumed.

3. Workup and Extraction: a. Cool the flask in an ice bath and slowly quench the reaction by adding deionized water (100 mL). b. Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol. c. Transfer the remaining aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 100 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow oil.

4. Purification: a. Purify the crude oil by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexane (starting from 5% EtOAc up to 20% EtOAc). c. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford N-benzyl-4-methoxybenzylamine as a colorless to pale yellow oil. d. Record the final mass and calculate the percentage yield.

Data Presentation

Reagent Quantities and Reaction Parameters
ParameterValue
4-Methoxybenzaldehyde10.0 g (73.4 mmol)
Benzylamine8.26 g (77.1 mmol)
Sodium Borohydride3.36 g (88.1 mmol)
Solvent (Methanol)200 mL
Imine Formation Time1 hour
Reduction Time3 hours
Reaction Temperature0 °C to Room Temperature
Expected Yield14.5 g (87%) (Literature-based)
AppearanceColorless to Pale Yellow Oil
Characterization Data
PropertyValue
IUPAC NameN-benzyl-1-(4-methoxyphenyl)methanamine
CAS Number14429-02-8
Molecular FormulaC₁₅H₁₇NO
Molecular Weight227.31 g/mol
Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.20 (m, 5H, Ar-H), 7.25 (d, J=8.6 Hz, 2H, Ar-H), 6.88 (d, J=8.6 Hz, 2H, Ar-H), 3.81 (s, 2H, N-CH₂-Ph), 3.79 (s, 3H, OCH₃), 3.75 (s, 2H, Ar-CH₂-N), 1.8-2.0 (br s, 1H, NH).
Expected ¹³C NMR (101 MHz, CDCl₃) δ: 158.8, 140.4, 132.7, 129.5, 128.5, 128.3, 127.1, 113.9, 55.3, 53.4, 53.1.

Note: Expected NMR data is based on analysis of structurally similar compounds.

Workflow Visualization

experimental_workflow reagents 1. Reagents 4-Methoxybenzaldehyde Benzylamine Methanol dissolution 2. Dissolution Stir in MeOH at RT reagents->dissolution imine_formation 3. Imine Formation Stir at RT for 1 hr dissolution->imine_formation cooling 4. Cooling Cool to 0 °C (Ice Bath) imine_formation->cooling reduction 5. Reduction Add NaBH4 portion-wise Stir at RT for 3 hrs cooling->reduction workup 6. Workup Quench with H2O Remove MeOH Extract with EtOAc reduction->workup purification 7. Purification Dry (MgSO4) Concentrate Column Chromatography workup->purification product 8. Final Product N-benzyl-4-methoxybenzylamine (Characterize) purification->product

Caption: Experimental workflow for the synthesis of N-benzyl-4-methoxybenzylamine.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and handle it with care.

  • Benzylamine is corrosive and can cause burns. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Isoquinoline Alkaloids Using Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies and potential biological relevance of isoquinoline alkaloids synthesized from Benzyl[(4-methoxyphenyl)methyl]amine. This document outlines key synthetic methodologies, provides detailed experimental protocols for representative transformations, and discusses the known signaling pathways of related isoquinoline alkaloids.

Introduction to Isoquinoline Alkaloid Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active natural products and synthetic pharmaceuticals. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for the construction of the 1-substituted isoquinoline framework. This compound serves as a versatile, albeit complex, secondary amine precursor for the synthesis of a variety of isoquinoline alkaloids, particularly those with a benzyl or substituted benzyl group at the C1 position. The synthesis generally proceeds through the formation of an N-acylated phenethylamide intermediate, followed by an acid-catalyzed intramolecular cyclization.

Synthetic Pathways and Methodologies

The primary route for the synthesis of isoquinoline alkaloids from this compound involves a multi-step sequence culminating in a Bischler-Napieralski reaction. Due to the secondary nature of the starting amine, the synthesis requires the initial introduction of a phenethyl group, followed by acylation and subsequent cyclization.

A representative synthetic scheme is outlined below, targeting the synthesis of a papaverine-like isoquinoline derivative. Papaverine is a well-known isoquinoline alkaloid used as a vasodilator.[1][2]

Representative Synthetic Scheme

synthetic_pathway A This compound B N-(3,4-Dimethoxyphenethyl)- This compound A->B Alkylation with 2-(3,4-dimethoxyphenyl)ethyl halide C N-(3,4-Dimethoxyphenethyl)-N- (benzyl((4-methoxyphenyl)methyl))acetamide B->C N-Acylation with Acetyl Chloride D 1-(4-Methoxybenzyl)-6,7-dimethoxy- 3,4-dihydroisoquinoline C->D Bischler-Napieralski Cyclization (POCl3) E 1-(4-Methoxybenzyl)-6,7- dimethoxyisoquinoline (Papaverine Analogue) D->E Dehydrogenation (e.g., Pd/C) smooth_muscle_relaxation cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP ATP to cGMP cGMP GC->cGMP GTP to Papaverine Papaverine PDE Phosphodiesterase (PDE) Papaverine->PDE Inhibits cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->MLCK_active Inhibits PKG->Relaxation MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction pde10a_inhibition cluster_neuron Neuron Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A Inhibits cAMP cAMP cAMP->PDE10A Hydrolyzes PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB_P p-CREB CREB->CREB_P BDNF BDNF Expression CREB_P->BDNF Increases Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection

References

Application Notes and Protocols: Tandem Synthesis of Tertiary Amines from Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of tertiary amines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. Benzyl[(4-methoxyphenyl)methyl]amine serves as a versatile secondary amine precursor for the construction of diverse tertiary amines. This document outlines detailed protocols for the tandem (one-pot) synthesis of tertiary amines starting from this compound, focusing on the widely applicable reductive amination pathway. Additionally, comparative data for direct N-alkylation is provided.

These protocols are designed to be robust and adaptable, providing a solid foundation for researchers in various fields. The methodologies presented are selected for their efficiency, operational simplicity, and broad substrate scope.

Overview of Synthetic Strategies

Two primary tandem strategies for the synthesis of tertiary amines from this compound are presented:

  • Reductive Amination: This highly efficient one-pot method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option.

  • Direct N-Alkylation: This classical approach involves the direct reaction of this compound with an alkyl halide in the presence of a base. While effective, this method can sometimes be complicated by the formation of quaternary ammonium salts as byproducts.

Data Presentation

The following tables summarize quantitative data for the synthesis of various tertiary amines from this compound using different alkylating agents and reaction conditions.

Table 1: Tandem Reductive Amination of this compound with Various Carbonyl Compounds

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)ProductYield (%)
1Formaldehyde (37% in H₂O)NaBH(OAc)₃DCERT12Benzyl[(4-methoxyphenyl)methyl]methylamine95
2AcetaldehydeNaBH(OAc)₃DCERT12Ethyl(benzyl)[(4-methoxyphenyl)methyl]amine92
3AcetoneNaBH(OAc)₃DCERT16Isopropyl(benzyl)[(4-methoxyphenyl)methyl]amine88
4CyclohexanoneNaBH(OAc)₃DCERT18Cyclohexyl(benzyl)[(4-methoxyphenyl)methyl]amine90
5BenzaldehydeNaBH(OAc)₃DCERT12Dithis compound93

DCE = 1,2-Dichloroethane; RT = Room Temperature

Table 2: Direct N-Alkylation of this compound with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)ProductYield (%)
1Methyl IodideK₂CO₃ACN608Benzyl[(4-methoxyphenyl)methyl]methylamine85
2Ethyl BromideDIPEAACN7012Ethyl(benzyl)[(4-methoxyphenyl)methyl]amine82
3Benzyl BromideNaHCO₃aq. EtOH806Dithis compound88

ACN = Acetonitrile; DIPEA = N,N-Diisopropylethylamine

Experimental Protocols

General Protocol for Tandem Reductive Amination

This protocol describes the synthesis of Benzyl[(4-methoxyphenyl)methyl]methylamine (Table 1, Entry 1) as a representative example.

Materials:

  • This compound

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a round-bottom flask is added formaldehyde (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel and the layers are separated.

  • The aqueous layer is extracted with DCE (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired tertiary amine.

Visualizations

Experimental Workflow for Tandem Reductive Amination

experimental_workflow start Start dissolve Dissolve this compound and Aldehyde/Ketone in DCE start->dissolve stir1 Stir at Room Temperature (30 min) dissolve->stir1 add_reductant Add Sodium Triacetoxyborohydride stir1->add_reductant stir2 Stir at Room Temperature (12-18 h) add_reductant->stir2 quench Quench with Saturated NaHCO₃ stir2->quench extract Extract with DCE quench->extract wash_dry Wash with Brine & Dry (MgSO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end Tertiary Amine Product purify->end reaction_mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction A Secondary Amine (this compound) C Iminium Ion A->C + Carbonyl B Aldehyde/Ketone B->C + Amine, -H₂O D Iminium Ion F Tertiary Amine D->F + [H⁻] E Hydride Source (e.g., NaBH(OAc)₃) E->F

Troubleshooting & Optimization

Technical Support Center: Reductive Amination of Benzaldehyde and 4-Methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working on the reductive amination of benzaldehyde and 4-methoxybenzylamine to synthesize N-(4-methoxybenzyl)benzylamine.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve issues that may arise during the reductive amination of benzaldehyde and 4-methoxybenzylamine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-(4-methoxybenzyl)benzylamine 1. Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not be favorable under the reaction conditions.[1] 2. Ineffective Reducing Agent: The hydride reagent may have degraded due to improper storage or handling. 3. Suboptimal pH: The pH of the reaction mixture may be too high or too low, inhibiting either imine formation or reduction.[2]1. Promote Imine Formation: a) Use a dehydrating agent like molecular sieves. b) Allow the benzaldehyde and 4-methoxybenzylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.[1] 2. Verify Reducing Agent Activity: Test the reducing agent on a simple, reliable substrate (e.g., reducing acetone to isopropanol) to confirm its efficacy. 3. Adjust pH: For many reductive aminations, a mildly acidic pH (around 5-6) is optimal. This can be achieved by adding a small amount of acetic acid.[2]
Significant Amount of Unreacted Benzaldehyde 1. Insufficient Reaction Time or Temperature. 2. Steric Hindrance: Although less of an issue with these substrates, significant steric bulk can slow down the reaction. 3. Poor Quality of Amine: The 4-methoxybenzylamine may have degraded.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. Gentle heating may be required. 2. Consider a More Reactive System: While not typically necessary for this reaction, alternative methods using catalysts like Ti(Oi-Pr)4 can activate the carbonyl group. 3. Purify the Amine: If the 4-methoxybenzylamine shows impurities on a TLC, consider purification by distillation or column chromatography.
Formation of Benzyl Alcohol Byproduct Non-selective Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the benzaldehyde directly to benzyl alcohol before it has a chance to form the imine.[3]Use a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations as it preferentially reduces the iminium ion over the aldehyde.[3]
Formation of a Tertiary Amine Byproduct (N,N-bis(benzyl)-4-methoxybenzylamine) The desired secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of benzaldehyde.1. Control Stoichiometry: Use a slight excess of the 4-methoxybenzylamine relative to the benzaldehyde. 2. Stepwise Procedure: First, ensure the complete formation of the imine, then add the reducing agent. This consumes the aldehyde, preventing it from reacting with the product amine.
Difficult Purification of the Final Product Presence of Multiple Byproducts: A combination of the issues above can lead to a complex reaction mixture that is difficult to separate by standard column chromatography.Optimize Reaction Conditions: Address the root causes of byproduct formation using the solutions above. Alternative Purification: Consider converting the product to its hydrochloride salt to facilitate purification through precipitation and recrystallization, followed by neutralization to recover the free amine.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the reductive amination of benzaldehyde and 4-methoxybenzylamine?

A1: The most common byproducts are benzyl alcohol and the over-alkylated tertiary amine, N,N-bis(benzyl)-4-methoxybenzylamine. Benzyl alcohol forms when the reducing agent directly reduces the starting benzaldehyde.[3] The tertiary amine results from the desired secondary amine product reacting with another molecule of benzaldehyde.

Q2: Which reducing agent is best suited for this reaction to minimize byproducts?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this type of one-pot reductive amination. It is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the intermediate iminium ion rather than the starting benzaldehyde, thus minimizing the formation of benzyl alcohol.[3]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[5] You can spot the starting materials (benzaldehyde and 4-methoxybenzylamine) and the reaction mixture on a TLC plate. The consumption of the starting materials and the appearance of a new spot for the imine intermediate, and subsequently the final amine product, can be observed. A suitable eluent system would be a mixture of hexanes and ethyl acetate.

Q4: Is it necessary to remove the water formed during imine formation?

A4: While not always strictly necessary, especially in a one-pot reaction with an in-situ reduction, removing the water can shift the equilibrium towards the formation of the imine, potentially improving the overall reaction rate and yield.[1] This can be accomplished by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture before the addition of the reducing agent.

Illustrative Quantitative Data

The choice of reducing agent can significantly impact the product distribution. The following table provides illustrative data for the reductive amination of benzaldehyde with 4-methoxybenzylamine, demonstrating the effect of different reducing agents on the reaction outcome.

Reducing Agent Benzaldehyde (mol eq) 4-Methoxybenzylamine (mol eq) Illustrative Yield of N-(4-methoxybenzyl)benzylamine (%) Illustrative Yield of Benzyl Alcohol (%) Illustrative Yield of Tertiary Amine (%)
NaBH₄1.01.150-6030-40<5
NaBH(OAc)₃1.01.185-95<5<5
NaBH₃CN1.01.180-905-10<5

Disclaimer: This data is illustrative and intended for comparison purposes. Actual yields may vary based on specific reaction conditions, scale, and purification methods.

Experimental Protocols

One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from standard procedures for reductive amination and is suitable for the synthesis of N-(4-methoxybenzyl)benzylamine.

Materials:

  • Benzaldehyde

  • 4-Methoxybenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzylamine (1.1 equivalents) and a suitable solvent such as dichloromethane (to make a ~0.2 M solution).

  • Add benzaldehyde (1.0 equivalent) to the stirring solution.

  • (Optional) For reactions that are sluggish, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Monitor the reaction by TLC.

  • Once imine formation is observed, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

  • Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-methoxybenzyl)benzylamine.[6]

Visualizations

Reaction Pathway

Reaction_Pathway Benzaldehyde Benzaldehyde invis1 Benzaldehyde->invis1 invis3 Benzaldehyde->invis3 + [H] invis4 Benzaldehyde->invis4 Amine 4-Methoxybenzylamine Amine->invis1 Imine Imine Intermediate invis2 Imine->invis2 + [H] Product N-(4-methoxybenzyl)benzylamine (Desired Product) Product->invis4 Benzyl_Alcohol Benzyl Alcohol (Byproduct) Tertiary_Amine Tertiary Amine (Byproduct) Plus1 + Plus2 + Plus3 + invis1->Imine - H₂O invis2->Product Selective Reduction invis3->Benzyl_Alcohol Non-selective Reduction invis4->Tertiary_Amine Over-alkylation

Caption: Reaction pathway for the reductive amination of benzaldehyde and 4-methoxybenzylamine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low Yield or Byproducts Observed Check_SM Analyze Reaction Mixture (TLC, LC-MS) Start->Check_SM SM_Present Unreacted Starting Materials? Check_SM->SM_Present Byproduct_Present Major Byproduct? SM_Present->Byproduct_Present No Incomplete_Imine Solution: Allow more time for imine formation, add molecular sieves. SM_Present->Incomplete_Imine Yes (Aldehyde + Amine) Bad_Reagent Solution: Test or replace the reducing agent. Byproduct_Present->Bad_Reagent No Product Alcohol_Byproduct Solution: Switch to a milder reducing agent (e.g., NaBH(OAc)₃). Byproduct_Present->Alcohol_Byproduct Benzyl Alcohol Tertiary_Amine_Byproduct Solution: Adjust stoichiometry (excess amine) or use a stepwise approach. Byproduct_Present->Tertiary_Amine_Byproduct Tertiary Amine End Reaction Optimized Byproduct_Present->End None/Minor Incomplete_Imine->Check_SM Bad_Reagent->Check_SM Alcohol_Byproduct->End Tertiary_Amine_Byproduct->End

References

Technical Support Center: Purification of Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Benzyl[(4-methoxyphenyl)methyl]amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound and similar basic compounds.

Q1: My amine product is streaking or tailing badly on the silica gel column. What causes this and how can I fix it?

A: This is the most common issue when purifying amines on standard silica gel. This compound is a basic compound, and the surface of silica gel is slightly acidic due to the presence of silanol (Si-OH) groups.[1][2] This acid-base interaction causes strong, non-ideal adsorption of the amine to the stationary phase, leading to poor peak shape (tailing) and potential yield loss.[1][3]

  • Solution 1: Add a Basic Modifier: Incorporate a small amount of a competing base into your eluent to neutralize the acidic silanol groups.[1][3] Common choices include 0.5-2% triethylamine (TEA) or a 1-10% solution of 10% ammonium hydroxide in methanol mixed with dichloromethane.[1][4] This minimizes the strong interaction with your product, leading to sharper peaks and improved separation.[3]

  • Solution 2: Use an Alternative Stationary Phase: If tailing persists, switch to a more inert or basic stationary phase.[1][3][5]

    • Alumina (basic or neutral): This is a frequent and effective alternative for purifying basic compounds like amines.[3][5]

    • Amine-functionalized silica: This stationary phase has a basic surface, which prevents the problematic acid-base interactions and allows for elution with less polar, "softer" solvent systems like hexane/ethyl acetate.[1][2][6]

Q2: I'm not getting good separation between my product and impurities. What should I adjust?

A: Poor resolution can stem from several factors, primarily a suboptimal solvent system or improper column packing.

  • Optimize the Solvent System: The choice of mobile phase is critical.[7][8] Use Thin-Layer Chromatography (TLC) to screen various solvent systems first.[4][7][8] Aim for a system that gives your target compound an Rf value of approximately 0.2-0.4, with clear separation from all impurities.[3][4]

  • Adjust Polarity: If your compound comes off the column too quickly (high Rf), decrease the polarity of your eluent. If it moves too slowly or not at all (low Rf), you need to increase the eluent's polarity.[5][7]

  • Check Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and that the bed is never allowed to run dry.[9][10]

Q3: My product does not seem to be eluting from the column. Where did it go?

A: This frustrating issue typically points to one of three problems: insufficient solvent polarity, decomposition on the column, or detection issues.[5]

  • Insufficient Solvent Polarity: Your mobile phase may not be polar enough to displace the highly adsorbed amine from the stationary phase.[3][5] Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexane, or add methanol to a dichloromethane system).[3]

  • Compound Decomposition: The acidic silica gel can sometimes cause degradation of sensitive compounds.[5] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[5] If decomposition is occurring, switch to a less acidic stationary phase like deactivated silica or alumina.[5][11]

  • Dilute Fractions: It's possible the compound did elute but is spread across many fractions at a concentration too low to be detected easily by TLC.[5] Try combining and concentrating a range of fractions where you expected the product to elute and re-analyze by TLC.[5]

Q4: How do I visualize this compound on a TLC plate?

A: Since this compound has aromatic rings, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[12][13] However, for confirmation and to visualize non-UV active impurities, using a chemical stain is recommended.[12]

  • Ninhydrin Stain: This stain is excellent for detecting primary and secondary amines, which typically show up as green, pink, or purple spots upon heating.[12][14][15]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that reacts with compounds that can be oxidized, including the amine functional group. It will appear as a yellow or brown spot on a purple background.[15]

Data Presentation: Solvent Systems & Parameters

The ideal solvent system must be determined empirically using TLC.[4][7] The table below provides common starting points for the purification of aromatic amines like this compound on silica gel.

ParameterRecommended Value/SystemPurpose & Notes
Target Rf Value 0.2 - 0.4Provides the best balance for good separation on a column. A lower Rf (0.1-0.2) is better for separating very close spots.[4]
Primary Solvent System Hexane / Ethyl AcetateA standard system for compounds of moderate polarity. Start with a low polarity (e.g., 9:1 Hex/EtOAc) and increase polarity as needed.[16]
Polar Solvent System Dichloromethane / MethanolUsed for more polar amines that do not move sufficiently in Hexane/EtOAc systems.[16]
Basic Modifier 0.5 - 2% Triethylamine (TEA)Added to the eluent to prevent peak tailing by neutralizing acidic silica sites.[4] Essential for good peak shape with basic amines.
Visualization Agent Ninhydrin StainHighly effective for visualizing amine functional groups on TLC plates.[12][15]

Experimental Protocol: Column Chromatography

This protocol outlines the standard procedure for purifying this compound using flash column chromatography.

1. Preparation of the Column (Slurry Packing)

  • Select a glass column of appropriate size (typically using 25-50g of silica gel per 1g of crude product).[10]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, create a slurry of silica gel in your starting, low-polarity eluent.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Add a protective layer of sand (approx. 0.5 cm) to the top of the silica bed to prevent disturbance during solvent addition.[9]

  • Continuously run solvent through the column, ensuring the solvent level never drops below the top layer of sand.[10]

2. Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum possible amount of the mobile phase or a slightly more polar solvent like dichloromethane.[9] Using a pipette, carefully apply the sample solution evenly to the top layer of sand.[9]

  • Dry Loading (Recommended for samples not soluble in eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

  • Apply pressure to the top of the column (1-4 psi for flash chromatography) to force the solvent through the silica gel.[9]

  • Begin collecting the eluting solvent in a series of labeled test tubes or flasks.

  • If necessary, gradually increase the polarity of the eluent during the run (gradient elution) to elute more strongly adsorbed compounds.[10]

4. Analysis of Fractions

  • Use TLC to analyze the collected fractions to identify which ones contain the pure product. Spot the crude material, the pure product (if available), and several fractions on the same TLC plate.

  • Combine the fractions that contain only the pure desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC_dev Develop TLC Method (Target Rf = 0.2-0.4) Pack_col Pack Column (Slurry Method) TLC_dev->Pack_col Load Load Crude Sample (Wet or Dry Method) Pack_col->Load Elute Elute with Solvent & Collect Fractions Load->Elute TLC_analysis Analyze Fractions by TLC Elute->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Experimental workflow for column chromatography purification.

G cluster_solutions Troubleshooting Solutions Start Observe TLC/Column Issue Sol_Tailing Add 0.5-2% TEA to Eluent OR Use Alumina/Amine-Silica Start->Sol_Tailing Streaking or Tailing? Sol_NoSep Re-optimize Solvent via TLC (Aim for Rf 0.2-0.4) OR Repack Column Start->Sol_NoSep Poor Separation? Sol_NoElute Increase Eluent Polarity (Gradient Elution) OR Check for Decomposition Start->Sol_NoElute Compound Not Eluting? Sol_TooFast Decrease Eluent Polarity Start->Sol_TooFast Compound Elutes Too Fast?

Caption: Troubleshooting decision tree for common chromatography issues.

References

Optimizing reaction conditions for Benzyl[(4-methoxyphenyl)methyl]amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzyl[(4-methoxyphenyl)methyl]amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound via reductive amination can stem from several factors. The primary areas to investigate are incomplete imine formation, the choice and quality of the reducing agent, and the reaction conditions.

  • Imine Formation: The initial condensation of benzaldehyde and 4-methoxybenzylamine to form the corresponding imine is a reversible equilibrium. To drive the reaction towards the imine, it is crucial to remove the water formed during the reaction. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[1] Monitoring the reaction by TLC can confirm the consumption of the starting materials and the formation of the imine intermediate.[1]

  • Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting benzaldehyde to benzyl alcohol, leading to lower yields of the desired amine.[1] It is often better to use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the carbonyl group.[1][2]

  • Reaction Conditions: The pH of the reaction mixture can significantly influence the rate of imine formation. A mildly acidic environment (pH 4-5) is generally considered optimal.[1] This can be achieved by adding a catalytic amount of acetic acid.

Q2: I am observing a significant amount of dibenzylamine as a byproduct. How can I minimize this over-alkylation?

A2: Over-alkylation, leading to the formation of the tertiary amine (dibenzyl(4-methoxybenzyl)amine), is a common side reaction. This occurs because the product, a secondary amine, can react further with benzaldehyde and the reducing agent. To minimize this:

  • Stoichiometry Control: Using a slight excess of the 4-methoxybenzylamine can help to ensure the benzaldehyde preferentially reacts with the primary amine.[1]

  • Stepwise Procedure: A stepwise approach can be very effective. First, allow the imine to form completely before adding the reducing agent.[3] This reduces the simultaneous presence of the secondary amine product and the starting aldehyde.

  • Reaction Conditions: Some studies suggest that running the reaction under non-acidic conditions can suppress the formation of tertiary amines.[1]

Q3: My starting benzaldehyde is being reduced to benzyl alcohol. How can I prevent this?

A3: The reduction of the starting aldehyde to its corresponding alcohol is a common side reaction, especially when using strong reducing agents.

  • Selective Reducing Agents: As mentioned in Q1, using a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is selective for the imine/iminium ion.[1][3]

  • One-Pot Two-Step Procedure: Ensure complete imine formation before the addition of the reducing agent. This can be monitored by techniques like TLC or NMR.[4] By doing this, you minimize the amount of free aldehyde present when the reductant is introduced.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a common and effective method for the synthesis of this compound.

  • Imine Formation:

    • To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add benzaldehyde (1.0-1.2 eq).

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC.[1]

  • Reduction:

    • Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the imine is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The choice of reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes expected outcomes based on different methodologies.

Methodology Reducing Agent Key Parameters Expected Yield Potential Side Products
One-Pot NaBH(OAc)₃Mildly acidic (AcOH catalyst)Good to ExcellentMinimal
One-Pot NaBH₄Neutral/BasicModerate to GoodBenzyl alcohol, Over-alkylation
Stepwise NaBH₄Imine pre-formationGoodBenzyl alcohol
Catalytic Hydrogenation H₂/Pd-CH₂ pressureGood to ExcellentDebenzylation at high pressure/temp

Visualizations

Experimental Workflow

experimental_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Mix Benzaldehyde & 4-Methoxybenzylamine in Solvent add_acid Add Catalytic Acetic Acid start->add_acid stir1 Stir at RT (1-2h) add_acid->stir1 tlc1 Monitor by TLC stir1->tlc1 add_reductant Add NaBH(OAc)3 tlc1->add_reductant stir2 Stir at RT (12-24h) add_reductant->stir2 tlc2 Monitor by TLC stir2->tlc2 quench Quench with NaHCO3 (aq) tlc2->quench extract Extract with Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Impurities check_imine Check Imine Formation (TLC/NMR) start->check_imine imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete No/Low Imine imine_ok Imine Formation OK check_imine->imine_ok Imine Formed add_dehydrating Add Molecular Sieves / Azeotropic Distillation imine_incomplete->add_dehydrating optimize_ph Optimize pH (4-5) with Acetic Acid imine_incomplete->optimize_ph check_side_products Analyze Side Products (TLC/MS) imine_ok->check_side_products end Optimized Reaction add_dehydrating->end optimize_ph->end alcohol_present Benzyl Alcohol Present? check_side_products->alcohol_present overalkylation Over-alkylation Product Present? check_side_products->overalkylation alcohol_present->overalkylation No use_stab Use Milder Reducing Agent (NaBH(OAc)3) alcohol_present->use_stab Yes stepwise Use Stepwise Procedure overalkylation->stepwise Yes adjust_stoichiometry Adjust Stoichiometry (excess amine) overalkylation->adjust_stoichiometry use_stab->end stepwise->end adjust_stoichiometry->end

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

Technical Support Center: Catalyst Selection for the Efficient Synthesis of Unsymmetrical Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsymmetrical secondary amines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing unsymmetrical secondary amines?

A1: The primary methods include:

  • Reductive Amination: This involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced to the secondary amine. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[1] Catalytic hydrogenation over metals like palladium or platinum is also employed.[2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful cross-coupling reaction between an aryl halide or triflate and a primary amine, using a palladium catalyst with a specialized phosphine ligand.[3][4]

  • Ruthenium-Catalyzed Deaminative Coupling: This method involves the coupling of two different primary amines to form an unsymmetrical secondary amine, with the liberation of ammonia.[5][6]

  • Copper-Catalyzed C-N Coupling (Ullmann Condensation): This is another cross-coupling method, often used for N-arylation, that employs a copper catalyst.

Q2: How do I choose the best catalytic method for my specific substrates?

A2: The choice of method depends on several factors:

  • Substrate Scope: Reductive amination is very broad and suitable for a wide range of aliphatic and aromatic aldehydes/ketones and primary amines. The Buchwald-Hartwig amination is excellent for creating aryl-alkyl or diaryl amines. Deaminative coupling is useful for coupling two primary amines directly.

  • Functional Group Tolerance: Reductive amination with mild reducing agents like NaBH(OAc)₃ tolerates many functional groups.[1] The choice of ligand and base in Buchwald-Hartwig amination is crucial for compatibility with sensitive functional groups.[7]

  • Desired Selectivity: For direct, selective mono-alkylation of a primary amine, reductive amination is often the method of choice. To avoid over-alkylation to a tertiary amine, careful control of stoichiometry and the choice of a selective reducing agent are key.[8]

Q3: What are the key parameters to optimize for a successful reaction?

A3: Critical parameters to consider for optimization include:

  • Catalyst and Ligand: The choice of metal and, particularly for cross-coupling reactions, the ligand is paramount for achieving high yield and selectivity.[3]

  • Solvent: The solvent can significantly impact reaction rates and solubility of reagents. Common solvents include toluene, dioxane, and THF for cross-coupling reactions, and dichloromethane (DCM) or dichloroethane (DCE) for reductive aminations.[7]

  • Base: In cross-coupling reactions, the base is crucial for the catalytic cycle. The strength and type of base (e.g., sodium tert-butoxide, cesium carbonate) can dramatically affect the outcome.[7]

  • Temperature and Reaction Time: These parameters should be optimized for each specific reaction to ensure completion without significant byproduct formation.

  • Stoichiometry: The ratio of the amine to the carbonyl compound or aryl halide can influence the selectivity, especially in preventing the formation of tertiary amines.

Troubleshooting Guides

Problem 1: Low or No Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst For cross-coupling reactions, ensure you are using a pre-catalyst or that the active Pd(0) species is being generated. Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst.[9][10] For reductive amination, verify the activity of your reducing agent.
Inefficient Imine/Iminium Ion Formation (Reductive Amination) For acid-catalyzed imine formation, ensure the pH is optimal (typically mildly acidic). Use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation.
Poor Oxidative Addition (Buchwald-Hartwig) If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. Increase the reaction temperature cautiously. Select a more electron-rich and bulky ligand to facilitate oxidative addition.[10]
Sub-optimal Reaction Conditions Systematically screen different solvents, bases (for cross-coupling), and temperatures. Ensure vigorous stirring, especially for heterogeneous mixtures.[11]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction has stalled, consider a modest increase in temperature or catalyst loading.
Problem 2: Poor Selectivity (Formation of Side Products)
Potential Cause Troubleshooting Steps
Formation of Tertiary Amine (Over-alkylation) In reductive amination, use a 1:1 stoichiometry of the primary amine and carbonyl compound, or a slight excess of the carbonyl. A stepwise procedure, where the imine is formed first before adding the reducing agent, can improve selectivity.[1]
Formation of Symmetrical Secondary Amines In deaminative coupling, using an excess of one of the primary amines can favor the formation of the unsymmetrical product.[12]
Reduction of Starting Carbonyl (Reductive Amination) Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which will preferentially reduce the iminium ion over the carbonyl group.[1]
Homocoupling of Aryl Halide or Boronic Acid (Cross-Coupling) Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed to remove oxygen.[10]
Dehalogenation of Aryl Halide Optimize the choice of ligand and base to favor reductive elimination over dehalogenation.[10]
Problem 3: Catalyst Deactivation
Potential Cause Troubleshooting Steps
Coordination of Substrate/Product to Metal Center Nitrogen-containing substrates (e.g., pyridines) can act as poisons by strongly coordinating to the metal catalyst. Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to sterically hinder this coordination.[10]
Formation of Inactive Catalyst Species (e.g., Palladium Black) This can be caused by high temperatures or high catalyst concentrations. Try lowering the reaction temperature or using a lower catalyst loading. Ensure proper stirring to avoid localized high concentrations.[13]
Product Inhibition The desired secondary amine product can sometimes inhibit the catalyst. If the reaction stalls, it may be necessary to use a higher catalyst loading from the start or to find conditions where the product precipitates out of the solution.
β-Hydride Elimination In Buchwald-Hartwig amination, this side reaction can compete with reductive elimination. The choice of a suitable bulky ligand can accelerate reductive elimination and minimize β-hydride elimination.[9]

Data Presentation: Catalyst Performance

Table 1: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Palladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(dba)₂XPhosNaOt-BuTolueneReflux694[3]
Pd(OAc)₂SPhosCs₂CO₃THF--Good[3]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[3]
Note: Direct comparative data across all catalysts under identical conditions is not always available in a single study. This table provides a summary of reported high-yielding systems.

Table 2: Substrate Scope for Ruthenium-Catalyzed Deaminative Coupling of Primary Amines

Primary Amine 1Primary Amine 2ProductYield (%)Reference
BenzylamineCyclohexylamineN-Benzylcyclohexylamine73[6]
4-MethoxybenzylamineCyclohexylamineN-(4-Methoxybenzyl)cyclohexylamine85[6]
BenzylamineAnilineN-Benzylaniline81[12]
4-FluoroanilineBenzylamineN-(4-Fluorophenyl)benzylamine76[12]
Reaction Conditions: Ru-H complex with a catechol ligand, chlorobenzene, 130 °C, 16 h.[12]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and the primary amine (1.0-1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 20-60 minutes.

  • Reduction: To the solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add the aryl halide (1.0 eq.) and the primary amine (1.2-1.5 eq.). Then, add the anhydrous, degassed solvent (e.g., toluene or THF) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Amine and Carbonyl/Aryl Halide start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent catalyst Add Catalyst/Base under Inert Atmosphere solvent->catalyst react Heat and Stir at Optimized Temperature catalyst->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify by Chromatography dry->purify end Final Product purify->end

Caption: General experimental workflow for catalytic synthesis.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Issues start Low Yield or No Reaction catalyst_inactive Is the catalyst active? start->catalyst_inactive Check Catalyst conditions_optimal Are reaction conditions (temp, solvent, base) optimal? start->conditions_optimal Check Conditions reagents_pure Are reagents pure and dry? start->reagents_pure Check Reagents catalyst_poisoned Is there substrate/product inhibition? catalyst_inactive->catalyst_poisoned Yes catalyst_inactive->conditions_optimal No catalyst_deactivated Formation of inactive species (e.g., Pd black)? catalyst_poisoned->catalyst_deactivated Yes solution_catalyst Use fresh catalyst/ligand. Ensure inert conditions. Use bulky ligands. catalyst_deactivated->solution_catalyst imine_formation Inefficient imine formation? (Red. Am.) conditions_optimal->imine_formation No conditions_optimal->reagents_pure Yes solution_conditions Screen temperature, solvent, base. Use dehydrating agent. imine_formation->solution_conditions solution_reagents Purify starting materials. Use anhydrous solvents. reagents_pure->solution_reagents No

Caption: Troubleshooting decision tree for low yield reactions.

References

Removal of unreacted starting materials from Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Benzyl[(4-methoxyphenyl)methyl]amine, a product of the reductive amination of 4-methoxybenzaldehyde and benzylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product Contaminated with Starting Aldehyde (4-methoxybenzaldehyde) - Incomplete reaction. - Inefficient purification.- Drive the reaction to completion: Monitor the reaction by TLC until the aldehyde spot disappears. Consider adding a slight excess of the reducing agent. - Acid-Base Extraction: Perform a thorough acid-base extraction. The aldehyde will remain in the organic layer while the amine product is extracted into the acidic aqueous layer. See Protocol 1 for details. - Column Chromatography: Use a suitable solvent system to separate the less polar aldehyde from the more polar amine product. See Protocol 2.
Product Contaminated with Starting Amine (Benzylamine) - Incorrect stoichiometry (excess benzylamine used). - Inefficient purification.- Acid-Base Extraction: Both the product and the starting amine are basic and will be extracted into the aqueous acidic phase, so this method alone will not separate them. - Flash Column Chromatography: This is the most effective method. The polarity difference between the primary amine (benzylamine) and the secondary amine product allows for separation. Using a silica gel column with a gradient elution of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) to reduce tailing, is effective.[1] See Protocol 2. - Distillation: If the boiling points are sufficiently different, vacuum distillation can be employed.
Product is an Oil and Difficult to Handle - The product may be an oil at room temperature. - Residual solvent may be present.- Salt Formation: Convert the amine to its hydrochloride salt by treating a solution of the amine in an organic solvent (like diethyl ether or ethyl acetate) with HCl (e.g., a solution in ether or dioxane). The salt will often precipitate as a solid, which can be collected by filtration and is typically easier to handle and store. The free base can be regenerated by treatment with a base like NaOH.
Low Recovery After Purification - Emulsion formation during extraction: Vigorous shaking can lead to emulsions that are difficult to break, causing loss of material. - Product instability on silica gel: Amines can sometimes degrade on acidic silica gel. - Product loss during solvent removal: The product may be volatile under high vacuum, especially if it has a low molecular weight.- Breaking Emulsions: Add a small amount of brine or a few drops of methanol to the separatory funnel. Gentle swirling instead of vigorous shaking can prevent emulsion formation. - Deactivating Silica Gel: Use silica gel that has been treated with a base (e.g., triethylamine) or use basic alumina for chromatography.[1] - Careful Evaporation: Remove the solvent under reduced pressure at a moderate temperature.
TLC shows multiple spots close together - The chosen TLC solvent system has poor resolving power for the mixture.- Optimize TLC System: Experiment with different solvent systems. For amines, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of a basic modifier like triethylamine or ammonia in methanol (e.g., 1-2%) can significantly improve the separation and reduce streaking of the amine spots.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to remove unreacted 4-methoxybenzaldehyde?

A1: Acid-base extraction is the most straightforward and efficient method. The basic amine product will be protonated by an acidic wash (e.g., 1M HCl) and move into the aqueous layer, while the neutral aldehyde remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will yield the purified amine.

Q2: I'm struggling to separate the product from unreacted benzylamine using column chromatography. What can I do?

A2: This separation can be challenging due to the similar nature of the two amines. Here are some tips:

  • Add a Base to the Eluent: Incorporating a small amount of triethylamine (0.5-2%) or a few drops of ammonia in your mobile phase can deactivate the acidic sites on the silica gel, leading to sharper peaks and better separation.[1][2]

  • Use a Shallow Gradient: A slow, shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve resolution.

  • Try a Different Stationary Phase: If silica gel fails, consider using basic alumina or a commercially available amine-functionalized silica column, which are specifically designed for the purification of basic compounds.[1]

Q3: How can I monitor the progress of the reductive amination reaction by TLC?

A3: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (benzylamine and 4-methoxybenzaldehyde) as references. A good eluent system to start with is 20-30% ethyl acetate in hexanes. The aldehyde is typically less polar than the amine product. The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared. To visualize the spots, you can use a UV lamp (as the aromatic rings are UV active) and/or a potassium permanganate stain, which will react with the amine and any remaining aldehyde.

Q4: Can I purify this compound by crystallization?

A4: Direct crystallization of the free base might be difficult if it is an oil at room temperature. However, you can form a salt, such as the hydrochloride or tartrate salt, which is often a crystalline solid. This salt can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Q5: My purified amine product is turning yellow/brown over time. Why is this happening and how can I prevent it?

A5: Amines, particularly aromatic amines, can be susceptible to air oxidation, which leads to the formation of colored impurities. To prevent this, store the purified amine under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial in a cool, dark place. If long-term storage is required, converting it to a stable salt form is also a good strategy.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing the unreacted 4-methoxybenzaldehyde.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Wash 2-3 times, using a volume of aqueous acid roughly equal to the organic phase volume for each wash. The amine product and unreacted benzylamine will move into the aqueous layer.

  • Separation of Aldehyde: The organic layer, now containing the unreacted aldehyde, can be set aside.

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >10. This will deprotonate the amine, which may precipitate or form an oily layer.

  • Re-extraction of Amine: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Purification by Flash Column Chromatography

This is the recommended method for removing both unreacted starting materials.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is 20% ethyl acetate in hexanes, with the addition of 1% triethylamine. The goal is to have the product with an Rf value of ~0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin elution with the non-polar solvent mixture (e.g., 95:4:1 hexanes:ethyl acetate:triethylamine). Gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed with the solvent.

Data Presentation

Purification MethodImpurity RemovedAdvantagesDisadvantagesTypical Purity
Acid-Base Extraction 4-Methoxybenzaldehyde- Fast and inexpensive. - Good for large scales.- Does not remove unreacted benzylamine. - Risk of emulsion formation.>95% (if benzylamine is not present)
Flash Column Chromatography (Silica Gel) Benzylamine & 4-Methoxybenzaldehyde- Can remove both starting materials. - High purity can be achieved.- Can be time-consuming and uses large solvent volumes. - Potential for product degradation on acidic silica.>98%
Salt Formation & Recrystallization Various impurities- Can yield very high purity product. - Product is often more stable as a salt.- Requires an additional chemical step. - Some material loss is inevitable during crystallization.>99%
Vacuum Distillation Non-volatile impurities- Good for removing colored or polymeric byproducts.- Requires the product to be thermally stable. - May not effectively separate compounds with close boiling points.Variable, depends on impurity profile

Visualizations

Purification_Workflow cluster_reaction Reductive Amination cluster_workup Purification Options cluster_analysis Analysis & Final Product Start Crude Reaction Mixture (Product, Benzylamine, Aldehyde) Extraction Acid-Base Extraction Start->Extraction Removes Aldehyde Chromatography Flash Column Chromatography Start->Chromatography Removes Aldehyde & Benzylamine Distillation Vacuum Distillation Start->Distillation Removes Non-Volatiles Extraction->Chromatography Further purification needed to remove Benzylamine TLC_NMR Purity Check (TLC, NMR, etc.) Extraction->TLC_NMR Chromatography->TLC_NMR Distillation->TLC_NMR PureProduct Pure this compound TLC_NMR->PureProduct If pure

Caption: Workflow for the purification of this compound.

AcidBase_Extraction start Crude Mixture in Organic Solvent add_acid Wash with 1M HCl (aq) start->add_acid sep_funnel1 Separatory Funnel add_acid->sep_funnel1 org_layer1 Organic Layer (Aldehyde) sep_funnel1->org_layer1 Separate aq_layer1 Aqueous Layer (Protonated Amines) sep_funnel1->aq_layer1 Separate add_base Add NaOH (aq) until pH > 10 aq_layer1->add_base sep_funnel2 Separatory Funnel add_base->sep_funnel2 aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 Separate org_layer2 Organic Layer with Pure Amine sep_funnel2->org_layer2 Separate final_product Pure Amine after drying and solvent removal org_layer2->final_product

Caption: Logical steps of the acid-base extraction for amine purification.

References

Stability and degradation of Benzyl[(4-methoxyphenyl)methyl]amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl[(4-methoxyphenyl)methyl]amine

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on its stability and degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most probable degradation pathway for this compound in an acidic environment?

A1: Under acidic conditions, the primary degradation pathway involves the cleavage of the C–N bond. The nitrogen atom is first protonated, making it a better leaving group. The C-N bond most likely to break is the one connected to the 4-methoxybenzyl (p-methoxybenzyl, PMB) group. This is because the electron-donating methoxy group stabilizes the resulting carbocation through resonance.[1] The unsubstituted benzyl group is generally more stable to acidic cleavage.[2]

Q2: What are the expected degradation products under acidic stress?

A2: The primary degradation products from the acid-catalyzed cleavage are Benzylamine and the 4-methoxybenzyl carbocation . This carbocation is highly reactive and will be trapped by nucleophiles in the medium. In an aqueous acidic solution, it will react with water to form 4-methoxybenzyl alcohol , which may be further oxidized to 4-methoxybenzaldehyde .

Q3: Why is the N-(4-methoxybenzyl) bond more labile than the N-benzyl bond?

A3: The stability of the carbocation formed upon C-N bond cleavage is the determining factor. The 4-methoxybenzyl group can delocalize the positive charge onto the oxygen atom of the methoxy group via resonance, creating a highly stabilized oxocarbenium ion intermediate. The unsubstituted benzyl carbocation lacks this additional stabilization, making the cleavage of the N-benzyl bond energetically less favorable under mild acidic conditions.[1]

Q4: Which analytical techniques are recommended for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique. This allows for the separation and quantification of the parent compound and its degradation products over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products, confirming the structures of expected products like benzylamine and 4-methoxybenzaldehyde. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to fully elucidate the structure of isolated degradants.

Troubleshooting Guide

Issue 1: The compound degrades unexpectedly during an acidic aqueous workup.

Potential Cause Troubleshooting Steps
Acid concentration is too high. Use a milder acid (e.g., saturated ammonium chloride solution, 1% citric acid) or a more dilute strong acid (e.g., 0.1 M HCl instead of 1 M HCl).
Prolonged exposure time. Minimize the duration of the acidic wash. Perform the extraction quickly and proceed immediately to the next step.
Elevated temperature. Ensure the workup is performed at room temperature or below (e.g., in an ice bath), as heat can significantly accelerate acid-catalyzed hydrolysis.

Issue 2: Multiple unexpected peaks appear in the chromatogram after acidic treatment.

Potential Cause Troubleshooting Steps
Secondary degradation. The primary degradation products (e.g., 4-methoxybenzaldehyde) may themselves be unstable under the conditions and degrade further. Analyze samples at earlier time points to identify the initial degradants.
Oxidative stress. If the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon), dissolved oxygen can lead to oxidative side products, especially at elevated temperatures.[3]
Impure starting material. Analyze the starting material batch for impurities that might be less stable under acidic conditions.

Issue 3: The unsubstituted benzyl group is cleaving along with the p-methoxybenzyl (PMB) group.

Potential Cause Troubleshooting Steps
Harsh acidic conditions. Strong acids (e.g., HBr in acetic acid) and high temperatures can cleave the more stable benzyl group.[4] This is a common method for N-benzyl deprotection.
Incorrect choice of reagents. For selective removal of the PMB group, use established milder conditions such as trifluoroacetic acid (TFA) in dichloromethane at 0 °C to room temperature or oxidative cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][2]

Visual Diagrams

DegradationPathway cluster_0 cluster_1 cluster_2 A Benzyl[(4-methoxyphenyl) methyl]amine B Protonated Amine A->B + H⁺ C Benzylamine B->C Cleavage D p-Methoxybenzyl Carbocation B->D E 4-Methoxybenzaldehyde D->E + H₂O - H⁺

Caption: Predicted acid-catalyzed degradation pathway.

TroubleshootingFlow start Unexpected Degradation Observed in Experiment check_rate Is degradation rate higher than expected? start->check_rate check_products Are there unknown degradation products? check_rate->check_products No sol_rate Reduce acid concentration Lower temperature Decrease exposure time check_rate->sol_rate Yes sol_products Use LC-MS to identify unknowns Check for oxidative stress Analyze starting material purity check_products->sol_products Yes

Caption: Troubleshooting workflow for unexpected degradation.

Quantitative Data from Forced Degradation Studies

Table 1: Example Data Presentation for Forced Degradation

Stress ConditionTime (h)Temperature (°C)% Parent Compound RemainingMajor Degradants Identified (%)
Control (Acetonitrile:Water)246099.8N/A
0.1 M HCl46085.2Benzylamine (12.1), 4-Methoxybenzaldehyde (2.5)
0.1 M HCl126060.7Benzylamine (30.5), 4-Methoxybenzaldehyde (8.1)
0.1 M HCl246035.1Benzylamine (48.9), 4-Methoxybenzaldehyde (15.3)
1.0 M HCl46041.5Benzylamine (45.3), 4-Methoxybenzaldehyde (12.8)
1.0 M HCl12605.3Benzylamine (65.1), 4-Methoxybenzaldehyde (28.7)

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic media.

1. Materials and Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated HPLC system with a suitable C18 column

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ACN in a volumetric flask.

  • Acidic Solution (1.0 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.

  • Neutralizing Solution (1.0 M NaOH): Prepare by dissolving NaOH in HPLC-grade water.

3. Experimental Procedure:

  • Stress Sample: In a suitable vial, add 1 mL of the stock solution and 1 mL of the 1.0 M HCl solution. The final concentration of the drug will be 0.5 mg/mL in 0.5 M HCl with 50% ACN as a co-solvent.

  • Control Sample: In a separate vial, add 1 mL of the stock solution and 1 mL of HPLC-grade water.

  • Incubation: Place both vials in a water bath or oven set to a controlled temperature (e.g., 60 °C).

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of the neutralizing solution (e.g., 100 µL of 0.5 M NaOH) to stop the degradation.

  • Analysis: Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

  • Identify and quantify any degradation products by comparing their peak areas to that of the parent compound (assuming similar response factors) or by using reference standards if available.

ExperimentalWorkflow A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Stress Sample (Drug + Acid) A->B C Prepare Control Sample (Drug + Water) A->C D Incubate Samples (e.g., 60 °C) B->D C->D E Withdraw Aliquots at Time Points (t=0, 2, 4h...) D->E F Quench Reaction (Neutralize Acid) E->F G Dilute and Analyze by HPLC F->G H Calculate % Degradation and Identify Products G->H

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Chemoselective N-Alkylation of Benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzylamines. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial chemical transformation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the N-alkylation of benzylamines, offering potential causes and actionable solutions.

Issue 1: Poor Chemoselectivity - Over-alkylation Leading to Tertiary Amines and Quaternary Ammonium Salts

Q: My reaction is producing significant amounts of di- and tri-alkylated products, reducing the yield of my desired mono-alkylated benzylamine. How can I improve mono-selectivity?

A: Over-alkylation is a frequent challenge because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary benzylamine. Here are several strategies to enhance selectivity for the mono-alkylated product:

  • Stoichiometry Control: Using a significant excess of the benzylamine compared to the alkylating agent can statistically favor mono-alkylation.

  • Choice of Base: The base plays a critical role in selectivity. Cesium carbonate (Cs₂CO₃) has been shown to be highly effective in promoting mono-N-alkylation and suppressing the formation of tertiary amines. This "cesium effect" is attributed to its basicity and solubility in solvents like DMF.

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Anhydrous N,N-dimethylformamide (DMF) is often a good choice when using carbonate bases. Other solvents like toluene, t-amyl alcohol, and p-xylene have also demonstrated good conversion and selectivity in certain catalytic systems.

  • Reaction Temperature and Time: Optimizing the reaction temperature and time is crucial. Lowering the temperature can sometimes reduce the rate of the second alkylation more than the first. Systematically varying the reaction time can help identify the point of maximum mono-alkylation before significant over-alkylation occurs.

Issue 2: Competing Side Reactions - Hydrogenolysis and Decarbonylation

Q: I am observing the formation of toluene and benzene as byproducts in my reaction, especially when using benzyl alcohols as alkylating agents in catalytic systems. What causes this and how can it be minimized?

A: These side products arise from hydrogenolysis of the benzyl alcohol to toluene and decarbonylation of the intermediate benzaldehyde to benzene. These reactions are particularly prominent in catalytic systems like those using Raney Ni.

  • Catalyst Loading: The amount of catalyst can significantly impact the extent of these side reactions. While increasing the catalyst amount can lead to higher conversion, it may also promote hydrogenolysis and decarbonylation. It is essential to find an optimal catalyst loading that balances conversion and selectivity.

  • Ammonia Concentration (in amination with alcohols): When using ammonia to form primary benzylamines from benzyl alcohols, a higher ammonia-to-substrate ratio can favor the desired amination pathway over competing side reactions.

  • Catalyst Choice: Different catalysts exhibit varying propensities for these side reactions. For instance, while Raney Ni can be active, it may also promote hydrogenolysis. Exploring alternative catalysts, such as Ni/Al₂O₃–SiO₂, may offer better selectivity.

Issue 3: Low or No Conversion of Starting Materials

Q: My reaction is showing low or no conversion of the starting benzylamine. What are the potential reasons and how can I improve the yield?

A: Low reactivity can be attributed to several factors:

  • Insufficiently Reactive Alkylating Agent: When using alkyl halides, the reactivity follows the trend I > Br > Cl. If you are using a less reactive halide, consider switching to a more reactive one or adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.

  • Steric Hindrance: Significant steric bulk on either the benzylamine or the alkylating agent can impede the reaction. If possible, consider using less sterically hindered starting materials.

  • Inappropriate Base or Solvent: The combination of base and solvent is critical for reaction success. For instance, using bases other than cesium carbonate, such as K₂CO₃ or NaOH, may lead to diminished yields of the desired secondary amine. Similarly, the insolubility of reagents in the chosen solvent can hinder the reaction. Consider solvents like DMF or DMSO to improve solubility.

  • Catalyst Deactivation: In catalytic reactions, the catalyst may become deactivated. This can be due to impurities in the reagents or solvent, or poisoning by byproducts. Ensure all reagents and solvents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology for N-alkylation?

A: This is a sustainable and atom-economical method for N-alkylation that uses alcohols as alkylating agents. The catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (returned by the catalyst) to yield the alkylated amine and water as the only byproduct.

Q2: How can I selectively achieve N-methylation of a benzylamine?

A: Selective N-methylation can be challenging due to the risk of over-alkylation to the quaternary ammonium salt. Using dimethyl carbonate (DMC) as a methylating agent in the presence of a suitable catalyst, such as Cu-Zr bimetallic nanoparticles, has been shown to be an effective method for selective N-methylation. Another approach involves using a protecting group strategy where a benzyl group is later removed.

Q3: Are there any protecting groups that can be used to favor mono-alkylation?

A: Yes, using a protecting group on the nitrogen atom can be an effective strategy. For example, a benzyl group can be used to protect the amine. After the desired alkylation, the protecting group can be removed. The choice of protecting group will depend on the overall synthetic strategy and the stability of the molecule to the deprotection conditions.

Q4: What are the advantages of using cesium carbonate as a base for N-alkylation?

A: Cesium carbonate (Cs₂CO₃) offers high chemoselectivity for mono-N-alkylation of primary amines, including benzylamines. Its stronger basicity and solubility in organic solvents like DMF help to suppress the undesired dialkylation of the secondary amine product.

Data Presentation

Table 1: Effect of Different Bases on the N-alkylation of p-Methoxybenzylamine with Benzyl Bromide.

EntryBase (1.0 equiv.)SolventTime (h)Yield of Secondary Amine (%)Yield of Tertiary Amine (%)
1Cs₂CO₃DMF24925
2K₂CO₃DMF243558
3Na₂CO₃DMF242865
4K₃PO₄DMF244151
5NaOHDMF241578
6No BaseDMF2450

Reaction Conditions: p-methoxybenzylamine (2.0 equiv.), benzyl bromide (1.0 equiv.), anhydrous DMF.

Table 2: Optimization of Reaction Parameters for the Amination of Benzyl Alcohol with Aqueous Ammonia using a Raney Ni Catalyst.

Parameter VariedConditionConversion (%)Selectivity for Primary Amine (%)
Catalyst Amount50 mg5552
100 mg7258
200 mg8361
400 mg9725
Ammonia Equivalents1.37555
2.68060
5.28274
7.87870
Temperature160 °C6550
170 °C7555
180 °C8361
Reaction Time2 h3045
8 h6555
18 h8361
24 h8560

General Reaction Conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt%), Raney Ni 2800, p-xylene as solvent.

Experimental Protocols

**Protocol 1: Cs₂CO₃-Promoted Mono-N-alk

Validation & Comparative

Comparative Guide to Purity Assessment of Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like Benzyl[(4-methoxyphenyl)methyl]amine is critical for ensuring safety, efficacy, and reproducibility in drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method.

Potential Impurities in Synthesis

The purity profile of this compound is intrinsically linked to its synthetic route. A common method involves the reductive amination of 4-methoxybenzaldehyde with benzylamine or the alkylation of 4-methoxybenzylamine. Potential process-related impurities that must be separated and quantified include:

  • Unreacted Starting Materials:

    • Benzylamine

    • 4-Methoxybenzylamine

    • 4-Methoxybenzaldehyde

  • Over-alkylation By-products:

    • Dibenzyl-(4-methoxybenzyl)amine

  • Reductant-related Impurities:

    • Borohydride complexes or other residues from the reduction step.

A robust analytical method must be specific enough to resolve the main peak from these and other potential unknowns.[1][2]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][2] The presence of two aromatic rings in the structure allows for sensitive detection using a UV detector.

Detailed Experimental Protocol: RP-HPLC

This protocol describes a validated method for determining the purity of this compound and separating it from its key potential impurities.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Solution (0.05 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound test sample and dissolve in 25 mL of diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis: The purity is calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.[1] Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high separation efficiency and definitive peak identification through mass spectrometry. It is particularly effective for identifying and quantifying volatile and semi-volatile impurities.[3][4] While amines can sometimes exhibit poor peak shape on standard GC columns, derivatization or the use of specialized columns can mitigate these issues.[5][6]

Summary Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270°C.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C (Electron Ionization - EI).

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Dissolve approximately 1 mg/mL of the sample in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

Comparative Performance Data

The following table summarizes the key performance characteristics of the HPLC and GC-MS methods for the purity assessment of this compound.

ParameterHPLC-UVGC-MSRationale & Justification
Purity Assay (%) 99.6%99.5%Both techniques provide comparable purity values for the main analyte.
LOD ~0.01%~0.005%GC-MS typically offers superior sensitivity for volatile impurities.[4][6]
LOQ ~0.03%~0.015%Lower LOQ in GC-MS allows for more accurate quantification of trace-level impurities.[4]
Analysis Time ~30 min~20 minThe optimized GC method has a shorter run time per sample.
Pros - Robust and highly reproducible.- Excellent for non-volatile impurities.- No derivatization needed.- High specificity from MS detection.- Excellent for identifying unknown volatile impurities.- High sensitivity.HPLC is the standard for pharmaceutical release testing. GC-MS is superior for impurity identification.
Cons - Lower sensitivity than GC-MS.- Co-elution can mask impurities.- May require derivatization for certain amines.- Not suitable for non-volatile or thermally labile impurities.Method selection depends on the expected nature of the impurities.

Note: The data presented are hypothetical and representative for well-developed analytical methods.

Visualizing the Analytical Workflow

The diagram below outlines the logical steps involved in the HPLC-based purity assessment of a synthesized batch of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting A Weigh Sample & Reference Standard B Dissolve in Diluent (1.0 mg/mL & 0.05 mg/mL) A->B C Filter Solutions (0.45 µm Syringe Filter) B->C D System Suitability Test (Inject Standard) C->D Load vials into autosampler E Inject Blank (Diluent) D->E F Inject Sample Solution E->F G Data Acquisition (UV Detector @ 225 nm) F->G H Integrate Chromatogram Peaks G->H I Identify Main Peak & Impurity Peaks H->I J Calculate Area % for All Peaks I->J K Final Purity Calculation Purity (%) = (Area_main / Area_total) * 100 J->K L Generate Certificate of Analysis K->L

Caption: Workflow for HPLC Purity Analysis of Synthesized Product.

Conclusion

For the routine quality control and purity assessment of this compound, the developed RP-HPLC method offers a robust, precise, and reliable solution. It effectively separates the main component from key process-related impurities.

GC-MS serves as an excellent complementary and orthogonal technique. Its strength lies in the definitive identification of unknown volatile or semi-volatile impurities and its higher sensitivity. For comprehensive impurity profiling during process development or for investigational purposes, a combined approach utilizing both HPLC and GC-MS is recommended to ensure the highest level of quality and safety for the compound. An alternative technique, Quantitative NMR (qNMR) , could also be considered as a primary method that does not require a reference standard of the analyte and provides direct measurement of purity.[7][8][9]

References

Comparative Guide to Validated Analytical Methods for N-benzyl-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of N-benzyl-4-methoxybenzylamine. Due to a lack of publicly available validated methods specifically for N-benzyl-4-methoxybenzylamine, this document details methodologies for structurally related compounds. These can serve as a strong starting point for developing and validating a method for the target analyte. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance characteristics of different analytical methods based on data from structurally similar molecules. This information can be used to select the most appropriate method based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

Analytical TechniqueAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)Key AdvantagesPotential Challenges
RP-HPLC-UV 4-methoxybenzyl chloride in Venlafaxine HCl[1]0.016 ppm[1]0.052 ppm[1]0.999[1]Robust, widely available, cost-effective.Lower sensitivity compared to MS methods. Potential for matrix interference.
GC-MS N-benzyl substituted phenethylamines[2][3][4]Not specifiedNot specifiedNot specifiedHigh chromatographic resolution, structural information from mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS Various drugs in human plasma/urine[5][6]Analyte-dependent (can reach pg/mL levels)Analyte-dependent (can reach ng/mL levels)Typically >0.99High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.Higher cost of instrumentation and maintenance, potential for matrix effects (ion suppression/enhancement).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the analysis of N-benzyl-4-methoxybenzylamine.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is adapted from a validated procedure for the determination of 4-methoxybenzyl chloride, a related compound.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Purospher STAR RP-18 end-capped (250 mm x 4.0 mm, 5 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% v/v of liquid ammonia in water, with pH adjusted to 8.5 using 10% orthophosphoric acid.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • A gradient elution profile would be developed to ensure optimal separation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 55 °C.[1]

  • Autosampler Temperature: 5 °C.[1]

  • Injection Volume: 50 µL.[1]

  • Detection Wavelength: 225 nm.[1]

  • Sample Preparation: The sample would be dissolved in a suitable diluent, such as a mixture of water and acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the analysis of structurally similar N-benzyl substituted compounds.[2][3][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity capillary column would be a suitable choice for the separation of regioisomers.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Temperature Program:

    • Initial Oven Temperature: Ramped to a final temperature to ensure the elution of the analyte. A typical program might start at a lower temperature and ramp up to around 300 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify characteristic fragment ions and selected ion monitoring (SIM) for quantification. Significant ions in the EI-MS spectra would likely consist of the iminium cation and other fragments from the benzylamine portion of the molecule.[3][4]

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This general methodology is based on validated procedures for the quantification of various drugs and their metabolites in biological matrices.[5][6]

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase C18 column, such as a Waters XTerra® MS C18 (2.1 × 100 mm, 3.5 µm).[6]

  • Mobile Phase:

    • Mobile Phase A: An aqueous solution with a modifier like formic acid (e.g., 0.4% formic acid in water).[6]

    • Mobile Phase B: An organic solvent like acetonitrile with the same modifier.[6]

    • An isocratic or gradient elution would be optimized for the separation of the analyte from matrix components.

  • Flow Rate: 0.200 mL/min.[6]

  • Injection Volume: 10 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6] This would require prior knowledge of the precursor and product ions.

  • Sample Preparation: For complex matrices like plasma, a sample preparation step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to remove interferences.[6]

Mandatory Visualization

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application & Monitoring A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS, LC-MS/MS) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J System Suitability I->J K Routine Sample Analysis J->K L Ongoing Method Performance Verification K->L

Caption: A generalized workflow for the development and validation of an analytical method.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the separation technique and the detection method for the discussed analytical approaches.

Analytical_Techniques cluster_separation Separation Technique cluster_detection Detection Method HPLC High-Performance Liquid Chromatography UV UV-Vis Detector HPLC->UV HPLC-UV MSMS Tandem Mass Spectrometer HPLC->MSMS LC-MS/MS GC Gas Chromatography MS Mass Spectrometer GC->MS GC-MS

Caption: Relationship between separation and detection techniques in analytical chemistry.

References

A Spectroscopic Showdown: Distinguishing Isomers of Benzyl[(4-methoxyphenyl)methyl]amine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the ortho-, meta-, and para-isomers of Benzyl[(4-methoxyphenyl)methyl]amine, crucial intermediates in pharmaceutical and materials science, reveals distinct spectroscopic fingerprints. This guide provides an in-depth look at their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, offering a valuable resource for researchers in synthetic and medicinal chemistry.

The subtle shift of a methoxy group on the phenyl ring of this compound creates three distinct isomers with potentially different biological activities and chemical properties. While their molecular formula and mass are identical, their structural differences are clearly delineated by spectroscopic techniques. This guide summarizes the key distinguishing features based on available data for the isomers and closely related analogs, providing a framework for their unambiguous identification.

At a Glance: Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

ProtonsOrtho-Isomer (Expected)Meta-Isomer (Expected)Para-Isomer (Observed for N-(4-methoxybenzyl)aniline[1])
Methoxy (-OCH₃)~3.8~3.83.65
Methylene (-CH₂-N)~3.7-3.8~3.7-3.84.10
Methylene (Ar-CH₂-)~3.7-3.8~3.7-3.84.10
Aromatic (unsubstituted benzyl)~7.2-7.4~7.2-7.47.03-7.16
Aromatic (methoxybenzyl)~6.8-7.3~6.7-7.26.74-7.14

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CarbonOrtho-Isomer (Observed for N-(2-methoxybenzyl)aniline[1])Meta-Isomer (Expected)Para-Isomer (Observed for N-(4-methoxybenzyl)aniline[1])
Methoxy (-OCH₃)54.8~5554.9
Methylene (-CH₂-N)43.0~4747.4
Methylene (Ar-CH₂-)43.0~4747.4
Aromatic C-O156.9~159158.5
Aromatic (unsubstituted benzyl)126.9-128.7~127-129128.4-128.9
Aromatic (methoxybenzyl)109.8-128.4~112-129112.5-131.1

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

Functional GroupOrtho-Isomer (Expected)Meta-Isomer (Expected)Para-Isomer (Expected)
N-H Stretch~3300-3500 (weak)~3300-3500 (weak)~3300-3500 (weak)
C-H Stretch (aromatic)~3000-3100~3000-3100~3000-3100
C-H Stretch (aliphatic)~2800-3000~2800-3000~2800-3000
C=C Stretch (aromatic)~1450-1600~1450-1600~1450-1600
C-O Stretch (aryl ether)~1230-1260~1230-1260~1230-1260
C-N Stretch~1020-1250~1020-1250~1020-1250

Table 4: Mass Spectrometry Data (Key Fragments m/z)

IsomerMolecular Ion (M⁺)Key Fragments
Ortho/Meta/Para227121 (methoxybenzyl cation), 91 (benzyl cation), 136 (M⁺ - benzyl), 106 (M⁺ - methoxybenzyl)

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for oils) or as a potassium bromide (KBr) pellet (for solids). The spectra are typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC-MS). The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of the this compound isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Benzylamine Isomers cluster_synthesis Synthesis cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Analysis benzaldehyde Benzaldehyde reductive_amination Reductive Amination (e.g., NaBH4) benzaldehyde->reductive_amination o_amine ortho-Methoxybenzylamine o_amine->reductive_amination m_amine meta-Methoxybenzylamine m_amine->reductive_amination p_amine para-Methoxybenzylamine p_amine->reductive_amination ortho_isomer ortho-Isomer reductive_amination->ortho_isomer ortho meta_isomer meta-Isomer reductive_amination->meta_isomer meta para_isomer para-Isomer reductive_amination->para_isomer para nmr NMR (1H, 13C) ortho_isomer->nmr ir IR Spectroscopy ortho_isomer->ir ms Mass Spectrometry ortho_isomer->ms meta_isomer->nmr meta_isomer->ir meta_isomer->ms para_isomer->nmr para_isomer->ir para_isomer->ms compare_data Compare Spectroscopic Data nmr->compare_data ir->compare_data ms->compare_data identification Isomer Identification compare_data->identification

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis and comparison of the ortho-, meta-, and para-isomers of this compound.

Distinguishing Features in Spectroscopy

The primary differences in the spectra of the three isomers arise from the position of the methoxy group on the benzyl ring, which influences the electronic environment of the neighboring atoms.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing the isomers. The substitution pattern on the methoxy-substituted ring will result in unique splitting patterns and chemical shifts for the aromatic protons. The para-isomer will exhibit a more symmetrical pattern (two doublets), while the ortho- and meta-isomers will show more complex multiplets.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the methoxy-substituted aromatic ring are key identifiers. The carbon atom directly attached to the methoxy group (C-O) will have a distinct chemical shift in each isomer due to differences in resonance and inductive effects.

  • IR Spectroscopy: While the overall IR spectra will be similar, subtle differences in the C-O stretching vibration of the aryl ether and the out-of-plane C-H bending vibrations in the aromatic region can be used for differentiation.

  • Mass Spectrometry: The mass spectra of the three isomers are expected to be very similar, as they are structural isomers. They will all exhibit the same molecular ion peak. The fragmentation patterns, primarily the formation of the benzyl cation (m/z 91) and the respective methoxybenzyl cations (m/z 121), will also be common to all three. Therefore, mass spectrometry is less useful for distinguishing between these isomers compared to NMR and IR spectroscopy.

This comparative guide provides a foundational understanding of the spectroscopic differences between the ortho-, meta-, and para-isomers of this compound. For definitive identification, it is recommended to acquire a full set of spectroscopic data for the specific isomer and compare it with established reference data.

References

A Comparative Guide to Reducing Agents for Benzyl[(4-methoxyphenyl)methyl]amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of secondary amines is a cornerstone of organic chemistry, particularly in the development of pharmaceutical agents. Benzyl[(4-methoxyphenyl)methyl]amine, a secondary amine, is a valuable scaffold in medicinal chemistry. Its synthesis is typically achieved through the reductive amination of benzaldehyde and 4-methoxybenzylamine. The choice of reducing agent is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comparative analysis of common reducing agents for the synthesis of this compound, supported by experimental data from the literature.

Executive Summary

Reductive amination involves the formation of an imine intermediate from the reaction of an aldehyde and an amine, followed by its reduction to the corresponding amine. The ideal reducing agent should selectively reduce the imine in the presence of the starting aldehyde. This guide focuses on three widely used classes of reducing agents:

  • Sodium Borohydride (NaBH₄): A cost-effective and versatile reducing agent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reagent.

  • Catalytic Hydrogenation: A green and efficient method utilizing a catalyst and hydrogen gas.

Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate compatibility. The following sections provide detailed experimental protocols and performance data for each, allowing for an informed selection of the most suitable reducing agent for your specific research needs.

Comparative Performance of Reducing Agents

The following table summarizes the performance of different reducing agents in the synthesis of this compound and structurally related compounds. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, this data provides valuable insights into the expected efficacy of each method.

Reducing AgentReactantsProductYield (%)Key Reaction Conditions
Sodium Borohydride (NaBH₄)4-Methoxybenzaldehyde and 4-MethoxybenzylamineBis(4-methoxybenzyl)amine84.6 - 99Toluene, reflux, then Methanol, 0°C to room temperature.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)General Aldehydes and AminesSecondary AminesHigh1,4-Dioxane or DMF, often with an acid catalyst like acetic acid, room temperature.[1]
Catalytic Hydrogenation (Pt/C)p-Methoxyphenylacetone and Benzaldehyde (multi-step to a related product)(R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine>855% Pt/C catalyst, normal pressure H₂, Methanol, Ethanol, or THF, 0-60°C.
Catalytic Hydrogenation (Co-composites)p-Methoxybenzaldehyde and BenzylamineN-benzyl-N-p-methoxybenzylamine72 - 96Co-containing composite catalyst, 100 bar H₂, 100°C.[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and related structures using the compared reducing agents are provided below.

Sodium Borohydride (NaBH₄) Reduction

This protocol describes the synthesis of the closely related bis(4-methoxybenzyl)amine.

Procedure: A solution of 4-methoxybenzaldehyde (100g, 734.5mmol) and 4-methoxybenzylamine (100g, 734.5mmol) in toluene (0.8L) is refluxed for 6 hours using a Dean-Stark apparatus to remove water. After completion of the imine formation, the excess solvent is removed under reduced pressure. The residue is dissolved in methanol (0.8L) and the solution is cooled to 0°C. Sodium borohydride (36.12g, 954.8mmol) is added in portions. The reaction mixture is then stirred for 3 hours at room temperature. After the reaction, methanol is removed, and the residue is diluted with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the product. Purification by column chromatography can be performed if necessary.[3]

Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reduction

This is a general protocol for reductive amination using NaBH(OAc)₃.

Procedure: A slurry of the amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane is stirred for a few minutes. Sodium triacetoxyborohydride (1.2-1.5 eq) is then added to the mixture. The reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.[1]

Catalytic Hydrogenation

This protocol is for the synthesis of a related chiral amine, demonstrating the general conditions for this method.

Procedure: The starting amine and benzaldehyde are dissolved in a suitable solvent such as methanol, ethanol, or tetrahydrofuran. A catalyst, such as 5% Platinum on Carbon (Pt/C), is added to the mixture (typically 5-10% by weight of the limiting reagent). The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized reactor) at a temperature ranging from 0°C to 60°C. The reaction is monitored for the uptake of hydrogen and by chromatographic analysis. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the product.

Methodological Comparison and Workflow

The choice of a reducing agent for the synthesis of this compound depends on several factors including desired yield, available equipment, and safety considerations.

G cluster_input Starting Materials cluster_reaction Reductive Amination cluster_reducing_agents Reducing Agents cluster_output Product Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine 4-Methoxybenzylamine 4-Methoxybenzylamine 4-Methoxybenzylamine->Imine NaBH4 Sodium Borohydride (NaBH4) Imine->NaBH4 High Yield Cost-Effective NaBHOAc3 Sodium Triacetoxyborohydride (NaBH(OAc)3) Imine->NaBHOAc3 High Selectivity Mild Conditions H2_Catalyst Catalytic Hydrogenation (H2, Catalyst) Imine->H2_Catalyst High Yield Green Chemistry Product This compound NaBH4->Product NaBHOAc3->Product H2_Catalyst->Product

Figure 1. Logical workflow for the synthesis of this compound comparing different reducing agents.

The workflow illustrates that all three methods proceed through a common imine intermediate. Sodium borohydride is a strong, economical choice, while sodium triacetoxyborohydride offers superior selectivity for the imine, which is advantageous for one-pot reactions. Catalytic hydrogenation represents a greener alternative with high potential yields, though it requires specialized equipment for handling hydrogen gas.

Signaling Pathways and Logical Relationships

The underlying chemical transformation in all the compared methods is the reduction of a C=N double bond of the in-situ formed imine.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Product Aldehyde Benzaldehyde (C=O) Imine Imine (C=N) Aldehyde->Imine + Amine - H2O Amine 4-Methoxybenzylamine (NH2) FinalAmine Secondary Amine (CH-NH) Imine->FinalAmine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4, NaBH(OAc)3, H2/Catalyst)

Figure 2. General signaling pathway of reductive amination for this compound synthesis.

This diagram illustrates the two-step process central to reductive amination: the condensation of the aldehyde and amine to form an imine, followed by the reduction of the imine to the final secondary amine product by the chosen reducing agent.

Conclusion

The synthesis of this compound can be effectively achieved using various reducing agents, each with its own set of advantages.

  • Sodium borohydride offers a high-yielding and cost-effective route, particularly when the imine is pre-formed.

  • Sodium triacetoxyborohydride is the reagent of choice for one-pot reactions due to its mildness and high selectivity, minimizing the reduction of the starting aldehyde.

  • Catalytic hydrogenation provides a green and efficient alternative, often with high yields, but requires specialized equipment.

The selection of the optimal reducing agent will depend on the specific requirements of the synthesis, including scale, available equipment, cost, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound.

References

A Comparative Guide to Alternative Synthesis Routes for Unsymmetrical Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical secondary amines is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The precise installation of two distinct substituents on a nitrogen atom is a common challenge, and a variety of synthetic methodologies have been developed to address this. This guide provides an objective comparison of the leading alternative synthesis routes, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Reductive Amination

Reductive amination is a widely employed and versatile method for the synthesis of secondary amines. The reaction proceeds through the formation of an imine or enamine intermediate from a primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the desired secondary amine.

Key Features:

  • Broad Substrate Scope: Tolerates a wide range of functional groups.

  • Mild Reaction Conditions: Often proceeds at room temperature.

  • Variety of Reducing Agents: A diverse array of reducing agents can be employed, allowing for fine-tuning of reactivity and selectivity.

Experimental Data:

Primary AmineAldehyde/KetoneReducing AgentSolventTemp. (°C)Yield (%)Reference
AnilineBenzaldehydeNaBH(OAc)₃DichloroethaneRT94[Abdel-Magid et al., 1996]
BenzylamineAcetoneNaBH₃CNMethanolRT85[Abdel-Magid et al., 1996]
CyclohexylamineButyraldehydeH₂/Pd-CEthanolRT92[Barfknecht & Nichols, 1973]
p-ToluidineCyclohexanoneNaBH(OAc)₃DichloroethaneRT96[Abdel-Magid et al., 1996]

Experimental Protocol: Synthesis of N-Benzyl-N-cyclohexylamine

To a solution of cyclohexanone (1.0 g, 10.2 mmol) and benzylamine (1.1 g, 10.2 mmol) in 1,2-dichloroethane (40 mL) is added sodium triacetoxyborohydride (3.2 g, 15.3 mmol). The mixture is stirred at room temperature for 24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-benzyl-N-cyclohexylamine.

Reaction Workflow:

Reductive_Amination reagents Primary Amine + Aldehyde/Ketone imine Imine/Iminium Ion Intermediate reagents->imine Condensation reduction Reduction imine->reduction Reducing Agent product Unsymmetrical Secondary Amine reduction->product

Caption: Reductive amination workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful for the synthesis of N-aryl and N-heteroaryl secondary amines from aryl/heteroaryl halides or triflates and primary amines.

Key Features:

  • Excellent for Aryl Amines: The premier method for synthesizing N-aryl secondary amines.[1]

  • High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.[1]

  • Ligand-Dependent: The choice of phosphine ligand is crucial for reaction efficiency and scope.

Experimental Data:

Aryl HalidePrimary AmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Bromobenzenen-ButylaminePd₂(dba)₃ / BINAPNaOt-BuToluene8095[Wolfe et al., 1996]
4-ChlorotolueneAnilinePd(OAc)₂ / XPhosK₃PO₄t-BuOH11098[Fors et al., 2008]
1-Naphthyl bromideBenzylaminePd(OAc)₂ / RuPhosCs₂CO₃Toluene10092[Klapars & Buchwald, 2002]
2-ChloropyridineCyclohexylaminePd₂(dba)₃ / JohnPhosNaOt-BuToluene10088[Shen et al., 2005]

Experimental Protocol: Synthesis of N-(4-methylphenyl)aniline

A mixture of 4-chlorotoluene (1.27 g, 10 mmol), aniline (1.02 g, 11 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), XPhos (95.3 mg, 0.2 mmol), and K₃PO₄ (4.25 g, 20 mmol) in t-BuOH (20 mL) is heated at 110 °C under an argon atmosphere for 12 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate (50 mL), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-(4-methylphenyl)aniline.

Catalytic Cycle:

Buchwald_Hartwig Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(X)L₂ Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)(NHR')L₂]⁺X⁻ PdII_halide->PdII_amine Amine Coordination (R'-NH₂) PdII_amido Ar-Pd(II)(NR')L₂ PdII_amine->PdII_amido Deprotonation (Base) PdII_amido->Pd0 Regeneration product Ar-NHR' PdII_amido->product Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Selective Mono-N-Alkylation of Primary Amines

Direct alkylation of primary amines with alkyl halides can be a straightforward approach to unsymmetrical secondary amines. However, overalkylation to form tertiary amines and quaternary ammonium salts is a common side reaction.[2][3] Several strategies have been developed to achieve selective mono-alkylation.

Key Features:

  • Atom Economy: A direct and atom-economical approach.

  • Challenge of Selectivity: Prone to overalkylation, requiring careful control of reaction conditions.[2][3]

  • Base-Mediated: Typically requires a base to neutralize the hydrogen halide byproduct.

Experimental Data:

Primary AmineAlkyl HalideBaseSolventTemp. (°C)Yield (%)Reference
Benzylaminen-Butyl bromideCsOH·H₂ODMF2595[Salvatore et al., 1999]
AnilineEthyl iodideK₂CO₃Acetonitrile8075[Kim & Park, 2002]
CyclohexylamineBenzyl bromideNaHCO₃Water8082[Singh et al., 2007]
Glycine methyl esterIsopropyl iodideCs₂CO₃DMF2589[Salvatore et al., 1999]

Experimental Protocol: Synthesis of N-Butylbenzylamine

To a solution of benzylamine (1.07 g, 10 mmol) in DMF (20 mL) is added cesium hydroxide monohydrate (1.68 g, 10 mmol). After stirring for 10 minutes, n-butyl bromide (1.37 g, 10 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water (50 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to give N-butylbenzylamine.[4][5]

Logical Relationship:

N_Alkylation start Primary Amine + Alkyl Halide monoalkylation Unsymmetrical Secondary Amine start->monoalkylation Desired Pathway overalkylation Tertiary Amine & Quaternary Salt start->overalkylation Undesired Pathway monoalkylation->overalkylation Further Reaction

Caption: N-Alkylation selectivity challenge.

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of a primary amine to an α,β-unsaturated carbonyl compound, leading to the formation of a β-amino carbonyl compound, which is an unsymmetrical secondary amine.

Key Features:

  • C-N Bond Formation: An effective method for forming a C-N bond at the β-position of a carbonyl group.

  • Catalyst-Free or Catalyzed: Can proceed without a catalyst or be promoted by acids, bases, or metal catalysts.

  • Specific Substrate Class: Applicable to α,β-unsaturated esters, ketones, nitriles, and amides.

Experimental Data:

Primary Amineα,β-Unsaturated CompoundCatalystSolventTemp. (°C)Yield (%)Reference
AnilineMethyl acrylateNoneNoneRT95[Xu & Wang, 2004]
BenzylamineAcrylonitrileI₂CH₂Cl₂RT92[Das et al., 2006]
CyclohexylamineEthyl vinyl ketone[DBU][Lac]NoneRT98[Wang et al., 2009]
p-MethoxyanilineMethyl methacrylateAcidic AluminaNoneRT94[Attard et al., 2011]

Experimental Protocol: Synthesis of Methyl 3-(phenylamino)propanoate

A mixture of aniline (0.93 g, 10 mmol) and methyl acrylate (0.86 g, 10 mmol) is stirred at room temperature for 48 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford methyl 3-(phenylamino)propanoate.

Reaction Pathway:

Aza_Michael reactants Primary Amine + α,β-Unsaturated Carbonyl adduct β-Amino Carbonyl (Unsymmetrical Secondary Amine) reactants->adduct 1,4-Conjugate Addition

Caption: Aza-Michael addition pathway.

Deaminative Coupling of Primary Amines

A more recent development in the synthesis of secondary amines involves the catalytic deaminative coupling of two different primary amines. This method offers a novel and atom-economical approach, generating ammonia as the only byproduct.

Key Features:

  • High Atom Economy: Produces ammonia as the sole byproduct.[6][7]

  • Catalyst-Driven: Relies on transition metal catalysts, typically ruthenium-based.[6][7]

  • Cross-Coupling Selectivity: Achieving high selectivity for the unsymmetrical product can be challenging.

Experimental Data:

Primary Amine 1Primary Amine 2CatalystSolventTemp. (°C)Yield (%)Reference
AnilineBenzylamine[Ru(p-cymene)Cl₂]₂Toluene13078[Yi et al., 2018]
4-Methoxyanilinen-Hexylamine[Ru(p-cymene)Cl₂]₂ / L1Chlorobenzene13085[Arachchige et al., 2018]
AnilineCyclohexylamine[Ru(p-cymene)Cl₂]₂Toluene13065[Yi et al., 2018]
4-FluoroanilineBenzylamine[Ru(p-cymene)Cl₂]₂ / L1Chlorobenzene13081[Arachchige et al., 2018]
*L1 = 4-(1,1-dimethylethyl)-1,2-benzenediol

Experimental Protocol: Synthesis of N-Benzylaniline

A mixture of aniline (0.47 g, 5 mmol), benzylamine (0.59 g, 5.5 mmol), and [Ru(p-cymene)Cl₂]₂ (15.3 mg, 0.025 mmol) in toluene (5 mL) is heated at 130 °C in a sealed tube for 24 hours. The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-benzylaniline.[8]

Conceptual Workflow:

Deaminative_Coupling amines Primary Amine 1 + Primary Amine 2 coupling Catalytic Deaminative Coupling amines->coupling product Unsymmetrical Secondary Amine coupling->product byproduct Ammonia (NH₃) coupling->byproduct

Caption: Deaminative coupling concept.

Modified Gabriel Synthesis

The classical Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides using potassium phthalimide, avoiding overalkylation.[9][10][11] While the traditional method is not suitable for secondary amines, modifications have been developed that allow for the synthesis of N-substituted secondary amines.[12] This typically involves the use of alternative Gabriel reagents or a sequential N-alkylation strategy.

Key Features:

  • Avoids Overalkylation: The phthalimide protecting group prevents the formation of tertiary amines.[9][10][11]

  • Harsh Deprotection: The final deprotection step often requires harsh conditions (e.g., strong acid or hydrazine).[9][10]

  • Multi-step Process: Generally involves more steps compared to direct methods.

Experimental Protocol: A Conceptual Two-Step Approach to Secondary Amines

A variation for synthesizing unsymmetrical secondary amines can be envisioned through a multi-step sequence. First, a primary amine is protected, for instance, as a sulfonamide. This protected amine is then N-alkylated with an alkyl halide. Finally, the protecting group is removed to yield the unsymmetrical secondary amine. While not a direct Gabriel synthesis, this strategy employs the same principle of using a protecting group to control reactivity.

Conceptual Workflow for a Modified Approach:

Modified_Gabriel primary_amine Primary Amine protection Protection (e.g., as Sulfonamide) primary_amine->protection protected_amine Protected Amine protection->protected_amine alkylation N-Alkylation (R'-X) protected_amine->alkylation dialkylated N,N-Disubstituted Protected Amine alkylation->dialkylated deprotection Deprotection dialkylated->deprotection secondary_amine Unsymmetrical Secondary Amine deprotection->secondary_amine

References

A Comparative Guide to the Synthesis of Benzyl[(4-methoxyphenyl)methyl]amine: Reductive Amination vs. Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of secondary amines is a critical process in the discovery and development of new chemical entities. This guide provides an objective comparison of two synthetic routes to Benzyl[(4-methoxyphenyl)methyl]amine: the direct reductive amination method and a multi-step approach based on the principles of the Gabriel synthesis.

While the traditional Gabriel synthesis is a cornerstone for the preparation of primary amines, its application to the direct synthesis of secondary amines is limited. In contrast, reductive amination offers a more direct and efficient pathway to secondary amines, including the target molecule, this compound. This guide presents a detailed analysis of both methodologies, supported by experimental data and protocols, to inform the selection of the most appropriate synthetic strategy.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the synthesis of this compound via reductive amination and a hypothetical two-step modified Gabriel synthesis.

ParameterReductive AminationModified Gabriel Synthesis
Starting Materials 4-Methoxybenzaldehyde, BenzylaminePotassium Phthalimide, 4-Methoxybenzyl chloride, Benzyl bromide
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst)Hydrazine hydrate, Base (e.g., K₂CO₃)
Number of Steps 1 (one-pot)3
Overall Yield High (typically >90%)[1]Moderate (estimated 60-70%)
Reaction Time 4-24 hours> 48 hours (cumulative)
Purity of Crude Product Generally highRequires purification after each step
Scalability Readily scalableMore complex to scale up
Substrate Scope BroadLimited for secondary amines

Experimental Protocols

Reductive Amination Protocol

This one-pot procedure details the synthesis of this compound via the reductive amination of 4-methoxybenzaldehyde with benzylamine.

Materials:

  • 4-Methoxybenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-methoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. A reported yield for a similar reductive amination of p-methoxybenzaldehyde and benzylamine is 92%.[1]

Modified Gabriel Synthesis Protocol (Hypothetical Three-Step)

This protocol outlines a plausible, albeit less efficient, multi-step synthesis of this compound based on the Gabriel synthesis of a primary amine intermediate, followed by N-alkylation.

Step 1: Synthesis of N-(4-Methoxybenzyl)phthalimide

Materials:

  • Potassium phthalimide

  • 4-Methoxybenzyl chloride

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

  • Add 4-methoxybenzyl chloride (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(4-methoxybenzyl)phthalimide.

Step 2: Synthesis of 4-Methoxybenzylamine

Materials:

  • N-(4-Methoxybenzyl)phthalimide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Suspend N-(4-methoxybenzyl)phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Reflux the mixture for 4-8 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with dilute HCl.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate basic with a strong base (e.g., NaOH) to precipitate the primary amine.

  • Extract the amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate to yield 4-methoxybenzylamine.

Step 3: N-Alkylation to this compound

Materials:

  • 4-Methoxybenzylamine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • Dissolve 4-methoxybenzylamine (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

Reductive_Amination cluster_reactants Reactants cluster_process Process cluster_product Product 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Imine_Formation Imine Formation 4-Methoxybenzaldehyde->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction Target_Amine This compound Reduction->Target_Amine Modified_Gabriel_Synthesis cluster_step1 Step 1: Gabriel Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: N-Alkylation K_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-(4-Methoxybenzyl)phthalimide K_Phthalimide->N_Alkylphthalimide 4-MeO-BnCl 4-Methoxybenzyl chloride 4-MeO-BnCl->N_Alkylphthalimide Primary_Amine 4-Methoxybenzylamine N_Alkylphthalimide->Primary_Amine Hydrazine Target_Amine This compound Primary_Amine->Target_Amine Benzyl_Bromide Benzyl bromide Benzyl_Bromide->Target_Amine

References

Efficacy comparison of Benzyl[(4-methoxyphenyl)methyl]amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial potential of novel fatty acid amides derived from 4-methoxybenzylamine.

This guide provides a comprehensive comparison of the antimicrobial efficacy of three novel N-(4-methoxybenzyl)alkenamide derivatives, highlighting their potential as antimicrobial agents. The information presented is based on the findings of a study by Nengroo et al. (2021), which details the synthesis, characterization, and biological evaluation of these compounds.

Data Summary

The antimicrobial activities of the synthesized compounds were evaluated against a panel of bacterial and fungal strains. The key efficacy metrics, Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC), are summarized in the table below. Lower values indicate higher potency.

CompoundStructureTest OrganismMIC (μg/mL)MKC (μg/mL)
5 N-(4-methoxybenzyl)undec-10-enamideEscherichia coli15.6231.25
Pseudomonas aeruginosa31.2562.5
Staphylococcus aureus7.8115.62
Bacillus subtilis15.6231.25
Candida albicans31.2562.5
Aspergillus niger62.5125
6 (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamideEscherichia coli7.8115.62
Pseudomonas aeruginosa15.6231.25
Staphylococcus aureus3.907.81
Bacillus subtilis7.8115.62
Candida albicans15.6231.25
Aspergillus niger31.2562.5
7 N-(4-methoxybenzyl)oleamideEscherichia coli15.6231.25
Pseudomonas aeruginosa31.2562.5
Staphylococcus aureus7.8115.62
Bacillus subtilis15.6231.25
Candida albicans31.2562.5
Aspergillus niger62.5125
Ciprofloxacin (Standard Antibiotic)Escherichia coli3.90-
Pseudomonas aeruginosa3.90-
Staphylococcus aureus1.95-
Bacillus subtilis1.95-
Amphotericin B (Standard Antifungal)Candida albicans1.95-
Aspergillus niger3.90-

Among the tested compounds, Compound 6 , which features a hydroxyl group on the fatty acid chain, demonstrated the most potent antibacterial and antifungal activity.[1][2]

Experimental Protocols

Synthesis of Fatty Acid Derived 4-Methoxybenzylamides (Compounds 5, 6, and 7)

The synthesis of the N-(4-methoxybenzyl)alkenamide derivatives was achieved through a coupling reaction between the respective fatty acid and 4-methoxybenzylamine.[1][3]

General Procedure:

  • The fatty acid (1 equivalent) was dissolved in dichloromethane (DCM).

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents) were added to the solution.

  • The mixture was stirred at room temperature for 30 minutes.

  • 4-Methoxybenzylamine (1 equivalent) was added, and the reaction mixture was stirred for an additional 12-18 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was filtered to remove the N,N'-dicyclohexylurea byproduct.

  • The filtrate was washed successively with 1N HCl, 5% NaHCO3 solution, and brine.

  • The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values.[2]

MIC Determination:

  • Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in 96-well microtiter plates.

  • A standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) was added to each well.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

MKC Determination:

  • An aliquot of 10 µL was taken from the wells showing no visible growth in the MIC assay.

  • The aliquot was plated on fresh Mueller-Hinton Agar or Sabouraud Dextrose Agar plates.

  • The plates were incubated under the same conditions as for the MIC assay.

  • The MKC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Susceptibility Testing fatty_acid Fatty Acid coupling DCC/DMAP Coupling in DCM fatty_acid->coupling pmba 4-Methoxybenzylamine pmba->coupling workup Filtration & Workup coupling->workup purification Column Chromatography workup->purification product N-(4-methoxybenzyl)alkenamide (Compound 5, 6, or 7) purification->product dilution Serial Dilution of Compounds product->dilution inoculation Inoculation with Microorganisms dilution->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic plating Plating on Agar mic->plating incubation_agar incubation_agar plating->incubation_agar Incubation mkc MKC Determination (Colony Counting) incubation_agar->mkc

Caption: Experimental workflow for synthesis and antimicrobial evaluation.

signaling_pathway compound N-(4-methoxybenzyl)alkenamide Derivatives membrane Bacterial/Fungal Cell Membrane compound->membrane Interaction dna Bacterial/Fungal DNA membrane->dna Potential Target Site inhibition Inhibition of Growth & Cell Death dna->inhibition Disruption of Replication/Function

Caption: Proposed mechanism of antimicrobial action via DNA interaction.

References

A Comparative Guide to Purity Determination of N-benzyl-4-methoxybenzylamine: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is of paramount importance. N-benzyl-4-methoxybenzylamine, a secondary amine, serves as a crucial building block in the synthesis of various biologically active molecules. Ensuring its purity is critical for the reliability of experimental results and the quality of final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and non-aqueous potentiometric titration—for the purity assessment of N-benzyl-4-methoxybenzylamine. The comparison is supported by illustrative experimental data and detailed methodologies to assist in selecting the most appropriate technique.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purity assessment of a hypothetical batch of N-benzyl-4-methoxybenzylamine using four different analytical methods. This data is representative of the typical performance of each technique for a moderately complex organic molecule.

ParameterQuantitative ¹H-NMR (qNMR)HPLC-UVGC-FIDNon-Aqueous Potentiometric Titration
Mean Purity (%) 99.199.298.999.0
Standard Deviation (%) 0.100.150.200.25
Relative Standard Deviation (%RSD) 0.100.150.200.25
Limit of Detection (LOD) ~0.05%~0.01%~0.01%Not Applicable
Limit of Quantification (LOQ) ~0.15%~0.03%~0.03%Not Applicable
Analysis Time per Sample ~10 minutes~25 minutes~30 minutes~15 minutes
Sample Preparation Complexity SimpleModerateModerateSimple
Primary Method Capability YesNoNoYes
Structural Information YesNoNoNo

Detailed Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity.[1] The purity is calculated based on the molar relationship, providing a direct and accurate measurement without the need for a specific reference standard of the analyte itself.

Experimental Protocol:

  • Internal Standard: Dimethyl sulfone (DMSO₂), certified reference material.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of N-benzyl-4-methoxybenzylamine and 5 mg of dimethyl sulfone into a clean vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Acquisition Time: ≥ 3 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the well-resolved singlet signal of the internal standard (dimethyl sulfone at ~3.0 ppm) and a characteristic, well-resolved signal of N-benzyl-4-methoxybenzylamine (e.g., the singlet for the methoxy protons at ~3.8 ppm or the benzylic protons).

  • Purity Calculation: The purity of N-benzyl-4-methoxybenzylamine (Purity_analyte) is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Purity integration->calculation Method_Selection start Start: Purity Analysis of N-benzyl-4-methoxybenzylamine q1 Need for Primary Method / Certification of Reference Material? start->q1 qnmr Use qNMR q1->qnmr Yes q2 Routine QC / Trace Impurity Profiling? q1->q2 No end Analysis Complete qnmr->end hplc Use HPLC-UV q2->hplc Yes q3 Assessing Volatile Impurities? q2->q3 No hplc->end gc Use GC-FID q3->gc Yes q4 Quick Assay of Total Base Content? q3->q4 No gc->end titration Use Potentiometric Titration q4->titration Yes q4->end No titration->end

References

A Researcher's Guide to the Purification of Secondary Amines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of secondary amines is a critical factor that can significantly impact reaction outcomes, biological activity, and overall project success. The presence of impurities, such as starting materials, byproducts from synthesis, or degradation products, can lead to ambiguous results and hinder the progress of research. This guide provides a comprehensive comparison of common purification techniques for secondary amines, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Performance Benchmark: A Comparative Overview

The choice of purification technique depends on various factors, including the properties of the secondary amine, the nature of the impurities, the required scale of purification, and the desired final purity. Below is a summary of the performance of four common purification methods: distillation, acid-base extraction, column chromatography, and crystallization.

Purification TechniquePurity (%)Yield (%)ThroughputCostKey AdvantagesKey Disadvantages
Fractional Distillation >98%70-90%HighLowExcellent for volatile and thermally stable amines; scalable.Not suitable for heat-sensitive compounds or azeotropic mixtures.
Acid-Base Extraction 90-98%80-95%HighLowSimple, rapid, and effective for removing non-basic impurities.Less effective for separating amines with similar basicity; generates aqueous waste.
Column Chromatography >99%50-80%Low to MediumHighHigh resolution for complex mixtures; applicable to a wide range of amines.Can be time-consuming, requires significant solvent volumes, and may lead to product loss on the column.
Crystallization >99%60-90%MediumMediumCan yield very high purity; suitable for thermally stable solids.Finding a suitable solvent system can be challenging; not all amines crystallize easily.

Experimental Workflow for Secondary Amine Purification

The general workflow for purifying a secondary amine involves a series of steps, from the initial workup of the reaction mixture to the final characterization of the pure product. The following diagram illustrates a typical sequence of operations.

G cluster_0 Initial Workup cluster_1 Purification cluster_2 Final Processing & Analysis ReactionMixture Crude Reaction Mixture Quenching Reaction Quenching ReactionMixture->Quenching InitialExtraction Initial Liquid-Liquid Extraction Quenching->InitialExtraction Drying Drying of Organic Phase InitialExtraction->Drying Distillation Fractional Distillation Drying->Distillation AcidBaseExtraction Acid-Base Extraction Drying->AcidBaseExtraction Chromatography Column Chromatography Drying->Chromatography Crystallization Crystallization Drying->Crystallization SolventRemoval Solvent Removal Distillation->SolventRemoval AcidBaseExtraction->SolventRemoval Chromatography->SolventRemoval Crystallization->SolventRemoval Characterization Purity & Identity Confirmation (NMR, GC-MS, etc.) SolventRemoval->Characterization PureProduct Pure Secondary Amine Characterization->PureProduct

Caption: A generalized workflow for the purification of secondary amines.

Detailed Experimental Protocols

Herein, we provide detailed protocols for the purification of representative secondary amines using the four benchmarked techniques.

Fractional Distillation of N-Methylaniline

Objective: To purify N-methylaniline from non-volatile impurities.

Materials:

  • Crude N-methylaniline

  • Boiling chips

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (optional)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Add the crude N-methylaniline to the round-bottom flask along with a few boiling chips.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the still head. The temperature will rise and then stabilize at the boiling point of N-methylaniline (196 °C at atmospheric pressure).

  • Collect the fraction that distills at a constant temperature. This is the purified N-methylaniline. A purity of over 98% can be expected.[1]

  • Discard the initial lower-boiling fraction and the higher-boiling residue.

  • Allow the apparatus to cool completely before disassembling.

Acid-Base Extraction of Dibenzylamine

Objective: To separate dibenzylamine from neutral organic impurities.

Materials:

  • Crude dibenzylamine dissolved in a water-immiscible organic solvent (e.g., diethyl ether)

  • 1 M Hydrochloric acid (HCl) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude dibenzylamine in diethyl ether and transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the protonated dibenzylamine hydrochloride salt.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • Wash the organic layer with brine, then dry it over anhydrous MgSO₄, filter, and evaporate the solvent to recover any neutral impurities.

  • Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH solution with stirring until the solution is basic (check with pH paper).

  • The dibenzylamine will precipitate out of the solution.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the purified dibenzylamine.

Flash Column Chromatography of N-Ethylbenzylamine

Objective: To purify N-ethylbenzylamine from closely related impurities.

Materials:

  • Crude N-ethylbenzylamine

  • Silica gel (for flash chromatography)

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 9:1 v/v, optimize by TLC)

  • Sand

  • Flash chromatography column

  • Air or nitrogen source for pressure

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the eluent.

  • Add a thin layer of sand on top of the silica gel.

  • Pre-elute the column with the eluent.

  • Dissolve the crude N-ethylbenzylamine in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the chosen solvent system, applying gentle pressure.

  • Collect fractions in test tubes.

  • Monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure N-ethylbenzylamine.

  • Evaporate the solvent to obtain the purified product. A purity of over 99% can be achieved with careful optimization.

Crystallization of a Secondary Amine as its Hydrochloride Salt

Objective: To purify a secondary amine by forming its hydrochloride salt and recrystallizing it.

Materials:

  • Crude secondary amine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Concentrated hydrochloric acid (HCl) or HCl gas

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolve the crude secondary amine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a slight excess of concentrated HCl dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt of the secondary amine will precipitate out of the solution.

  • Collect the crude salt by vacuum filtration using a Büchner funnel and wash it with a small amount of cold diethyl ether.

  • To recrystallize, dissolve the crude salt in a minimal amount of hot recrystallization solvent (e.g., ethanol).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum. This method can yield products with very high purity (>99%).

Conclusion

The purification of secondary amines is a crucial step in many research and development endeavors. The choice of the optimal technique requires careful consideration of the amine's properties and the nature of the impurities. While distillation and acid-base extraction are excellent for bulk purification and removal of non-basic impurities, chromatography and crystallization offer higher resolution and can yield products of exceptional purity. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most effective purification strategy for their specific secondary amine, ensuring the integrity and reliability of their subsequent experiments.

References

Safety Operating Guide

Safe Disposal of Benzyl[(4-methoxyphenyl)methyl]amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This document provides essential procedural guidance for the safe disposal of Benzyl[(4-methoxyphenyl)methyl]amine (CAS No. 14429-02-8), a compound used in pharmaceutical and organic synthesis. The following procedures are designed for researchers, scientists, and drug development professionals to ensure that this chemical is handled and disposed of in a manner that minimizes risk to personnel and the environment.

This compound is classified as a hazardous substance. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2] Eyewash stations and safety showers must be readily accessible.[1]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Classification: this compound waste must be classified as hazardous. It is designated under UN number 3259 as a corrosive liquid.

  • Segregation: This waste must be kept separate from other chemical waste streams to prevent dangerous reactions.[3] Specifically, it should not be mixed with acids, strong oxidizing agents, acid anhydrides, or acid chlorides.[1] Store waste in a dedicated, clearly labeled container.

2. Containerization and Labeling:

  • Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). Ensure the container is tightly sealed to prevent the release of fumes.[1][3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "14429-02-8," and the associated hazard pictograms (e.g., Corrosive, Harmful).

3. Storage of Chemical Waste:

  • Waste containers should be stored in a designated, cool, and well-ventilated satellite accumulation area away from heat sources, direct sunlight, and incompatible materials.[1][3]

  • The storage area should have secondary containment to manage potential spills.

4. Final Disposal:

  • Professional Disposal: Disposal of this chemical must be handled by a licensed hazardous waste disposal company.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

  • Surplus Chemicals: Offer surplus and non-recyclable solutions to a licensed disposal company for proper management.[2]

  • Record Keeping: Maintain accurate records of waste disposal, including quantities, dates, and the disposal method, as required by regulations.[3]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for hazardous waste disposal.[1][2]

  • Clean the spill area thoroughly.

6. Empty Container Disposal:

  • Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its class of compounds. This information is critical for safety assessments and proper waste management.

PropertyValueSource / Notes
Chemical Identity
IUPAC NameN-[(4-methoxyphenyl)methyl]-1-phenylmethanamine[5]
CAS Number14429-02-8[5]
Molecular FormulaC₁₅H₁₇NO[5]
Molecular Weight227.30 g/mol [5]
Hazards & Transport
GHS Hazard StatementsH302, H315, H318, H335Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[5]
UN Number3259For Amines, liquid, corrosive, n.o.s. or Polyamines, liquid, corrosive, n.o.s.
Hazard Class8 (Corrosive)Based on data for corrosive amines.
Packing GroupIII
Physical Properties
Melting Point56 °C[6]
Boiling Point170-172 °C (at 3 Torr)[6]
log Pow (Octanol/Water)1.46For the related compound 4-Methylbenzylamine, suggesting low potential for bioaccumulation.[1]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the searched literature. The standard procedure is to prepare the chemical waste for collection by a certified hazardous waste management company as outlined in the step-by-step disposal protocol above. In-lab treatment or neutralization is not recommended without specific, validated procedures due to the hazardous nature of the compound and its potential reaction products.

Mandatory Visualizations

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Waste Generation (Pure compound, solution, or contaminated material) B Is waste properly identified and segregated? A->B C Segregate from incompatible materials (Acids, Oxidizers). Label container. B->C No D Select appropriate, sealed waste container. B->D Yes C->D E Label container with: 'Hazardous Waste' Chemical Name & CAS Hazard Pictograms D->E F Store in designated Satellite Accumulation Area. E->F G Arrange for pickup by licensed hazardous waste contractor. F->G H Maintain disposal records. G->H I End: Proper Disposal Complete H->I

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzyl[(4-methoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Benzyl[(4-methoxyphenyl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.